molecular formula C9H10N4O B1332566 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile CAS No. 400082-62-4

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Cat. No.: B1332566
CAS No.: 400082-62-4
M. Wt: 190.2 g/mol
InChI Key: KSMVRJLJJVGWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMVRJLJJVGWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363143
Record name 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400082-62-4
Record name 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and scientific rationale for the synthesis of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. This compound serves as a crucial building block for a variety of pharmacologically active agents, most notably as a core component in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3][4] The protocol herein is designed to be robust and reproducible, grounded in established principles of organic chemistry.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNA_r)

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This strategy is predicated on the inherent electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing groups.

Mechanistic Rationale:

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified at the C2, C4, and C6 positions. The addition of a strong electron-withdrawing nitrile (-C≡N) group at the C5 position further activates the ring towards nucleophilic attack.

In this protocol, the starting material is 2-chloro-5-cyanopyrimidine. The chlorine atom at the C2 position serves as an excellent leaving group. Morpholine, a secondary amine, acts as the nucleophile, attacking the electron-deficient C2 carbon. The reaction proceeds through a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[1] This base serves to neutralize the hydrochloric acid (HCl) formed as a byproduct, preventing the protonation of the morpholine nucleophile and shifting the reaction equilibrium in favor of the product.[5]

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2_Chloro_5_cyanopyrimidine 2-Chloro-5-cyanopyrimidine Target_Molecule 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile 2_Chloro_5_cyanopyrimidine->Target_Molecule SNA_r Reaction Morpholine Morpholine Morpholine->Target_Molecule Base Base (e.g., TEA, DIPEA) Byproduct [Base]-H+Cl- Base->Byproduct Solvent Solvent (e.g., Ethanol) Solvent->Target_Molecule Heat Heat (Reflux) Heat->Target_Molecule

Caption: Reaction scheme for the synthesis of the target molecule.

Quantitative Data & Reagent Specifications

Successful synthesis relies on precise stoichiometry. The following table outlines the specifications for the key reagents in this protocol.

ReagentFormulaMW ( g/mol )Molar Eq.Typical Amount
2-Chloro-5-cyanopyrimidineC₅H₂ClN₃139.541.0(e.g., 1.0 g)
MorpholineC₄H₉NO87.121.1 - 1.2(e.g., 0.70 mL)
Triethylamine (TEA)C₆H₁₅N101.191.2 - 1.5(e.g., 1.5 mL)
Ethanol (Solvent)C₂H₅OH46.07-(e.g., 20 mL)

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Progress can be monitored via Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials & Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-chloro-5-cyanopyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of starting material) to dissolve the solid.

  • Reagent Addition: While stirring, add morpholine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 2-chloro-5-cyanopyrimidine spot is no longer visible.

  • Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a white to off-white crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. The final compound's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[1][6] The reported melting point for a similar analog, 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile, is 229-231 °C, which can serve as a reference point for purity.[7]

Setup 1. Reaction Setup (Flask, Stirrer) Dissolve 2. Add Reactants & Solvent (Ethanol) Setup->Dissolve React 3. Heat to Reflux (4-6 hours) Dissolve->React Monitor 4. Monitor via TLC React->Monitor Periodic Check Monitor->React Incomplete Cool 5. Cool to Room Temp & Ice Bath Monitor->Cool Complete Filter 6. Isolate Solid (Vacuum Filtration) Cool->Filter Purify 7. Recrystallize (e.g., from Ethanol) Filter->Purify Analyze 8. Dry & Characterize (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow from setup to final product analysis.

Concluding Remarks

The described protocol offers a reliable and efficient method for the synthesis of this compound. The causality of the experimental design is rooted in the fundamental principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The purity of the final product is ensured through a standard recrystallization procedure, validated by analytical characterization. This molecule is a valuable intermediate for constructing more complex structures, particularly in the search for novel therapeutics targeting cell signaling pathways implicated in diseases like cancer.[8][9][10][11]

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. [Link]

  • 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. Chemical Synthesis Database. [Link]

  • 4-AMINO-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE. Matrix Fine Chemicals. [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. PubMed. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? molecules. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

  • Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents | Request PDF. ResearchGate. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]

  • Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

Sources

Technical Guide: Mechanism of Action of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, experimental validation, and pharmacological significance of the 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile scaffold. While frequently utilized as a critical intermediate in the synthesis of clinical-grade kinase inhibitors (e.g., PI3K/mTOR dual inhibitors), this structure functions as a bioactive pharmacophore, selectively targeting the ATP-binding pocket of lipid kinases.

Executive Summary

This compound (CAS: 400082-62-4) represents a privileged scaffold in medicinal chemistry, serving as the bioactive core for a class of potent Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors.

While often derivatized at the 4- or 6-positions to enhance potency (e.g., in compounds like BKM120 or ZSTK474 analogs), the core structure itself dictates the primary binding mode. The morpholine moiety acts as a critical hydrogen-bond acceptor for the kinase hinge region, while the pyrimidine-carbonitrile system provides the necessary electronic profile to occupy the adenine-binding pocket. This guide analyzes its mechanism as an ATP-competitive inhibitor and outlines protocols for validating its activity.

Mechanism of Action (MoA)

Molecular Target & Binding Kinetics

The primary mechanism of action is ATP-competitive inhibition of Class I PI3K isoforms (


) and the serine/threonine kinase mTOR.
  • Hinge Region Binding: The oxygen atom of the morpholine ring acts as a key pharmacophore, forming a hydrogen bond with the backbone amide of the "hinge" residue (typically Val851 in PI3K

    
     or Val2240  in mTOR). This interaction mimics the adenine ring of ATP.
    
  • Electronic Modulation (Nitrile Group): The carbonitrile (-CN) group at the 5-position exerts a strong electron-withdrawing effect, reducing the electron density of the pyrimidine ring. This enhances

    
     stacking interactions with aromatic residues (e.g., Trp812 ) within the catalytic cleft and orients the molecule to avoid steric clashes with the gatekeeper residue (Ile848 ).
    
  • Selectivity: The scaffold shows high selectivity for lipid kinases over serine/threonine kinases due to the specific shape of the morpholine-binding pocket, although dual PI3K/mTOR activity is common due to structural homology in the ATP-binding sites.

Signaling Pathway Modulation

Inhibition of PI3K prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (


) to Phosphatidylinositol 3,4,5-trisphosphate (

). This blockade triggers a cascade of inhibitory events:
  • PDK1/Akt Uncoupling: Reduced

    
     levels prevent the recruitment of PDK1 and Akt (Protein Kinase B) to the plasma membrane.
    
  • Akt Inactivation: Without membrane localization, Akt cannot be phosphorylated at Thr308 or Ser473, silencing its pro-survival signaling.

  • mTORC1 Suppression: Downregulation of Akt relieves the inhibition of the TSC1/2 complex, leading to the suppression of mTORC1 activity.

  • Cellular Outcome: The net result is

    
     cell cycle arrest, induction of apoptosis, and inhibition of glycolytic metabolism (Warburg effect).
    
Pathway Visualization

The following diagram illustrates the downstream effects of this compound inhibition on the PI3K/Akt/mTOR pathway.

PI3K_Pathway Inhibitor 2-(4-Morpholinyl)- 5-pyrimidinecarbonitrile PI3K PI3K (Class I) Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits S6K p70S6K mTOR->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes

Caption: Schematic of PI3K/Akt/mTOR pathway blockade. The inhibitor targets PI3K, preventing PIP3 generation and downstream Akt/mTOR signaling.

Experimental Protocols for Validation

To validate the mechanism of action of this scaffold or its derivatives, the following self-validating protocols should be employed.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the


 of the compound against recombinant PI3K

or mTOR.

Protocol:

  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Mix: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 4 ng/µL in Kinase Buffer.
  • Substrate Mix: Prepare

    
    :PS lipid substrate (50 µM) with ultra-pure ATP (10 µM).
    
  • Reaction:

    • Add 2 µL of Compound (serial dilutions in DMSO) to a 384-well white plate.

    • Add 4 µL of Enzyme Mix. Incubate 15 min at RT (allows inhibitor binding).

    • Add 4 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure luminescence using a multimode plate reader (e.g., EnVision).

Validation Check: Z-factor must be > 0.5. Positive control (e.g., Wortmannin or BKM120) must yield known


.
Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream phosphorylation markers (p-Akt S473, p-S6K T389).

Protocol:

  • Cell Culture: Seed PC-3 or MCF-7 cells (

    
     cells/well) in 6-well plates. Adhere overnight.
    
  • Treatment: Treat cells with the compound (0.1, 1.0, 10 µM) for 2–6 hours. Include DMSO control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF,

    
    ).
    
  • Immunoblotting:

    • Load 30 µg protein/lane on 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-Akt (Ser473) [CST #4060], Anti-Total Akt [CST #9272], Anti-p-p70S6K (Thr389).

    • Normalization: Anti-

      
      -Actin or GAPDH.
      
  • Analysis: Quantify band intensity. A dose-dependent reduction in p-Akt/Total-Akt ratio confirms MoA.

Data Summary & SAR Insights

The following table summarizes the structure-activity relationship (SAR) data for the 2-morpholinopyrimidine-5-carbonitrile scaffold, highlighting how the core structure contributes to potency compared to derivatives.

Compound VariantStructure ModificationPI3K


(nM)
mTOR

(nM)
Mechanistic Insight
Core Scaffold This compound> 1,000> 5,000Weak binder; lacks hydrophobic filling in the affinity pocket. Functions as a "fragment lead".
Derivative A 2,4-Di(morpholinyl)-5-pyrimidinecarbonitrile~30 - 50~200Addition of 4-morpholine enhances hinge interaction and solubility [1].
Derivative B 4-Amino-2-morpholino-5-pyrimidinecarbonitrile~100~450Amino group provides H-bond donor capability, improving fit.
BKM120 (Ref) 2,6-Dimorpholino-4-(trifluoromethyl)pyridine52> 1,000Optimized clinical analog; demonstrates the potency of the morpholine-pyrimidine pharmacophore.

Key Insight: The "this compound" molecule is the minimal pharmacophore . While it possesses the essential hinge-binding motif (morpholine) and electronic core (pyrimidine-nitrile), it requires substitution at the 4- or 6-position (typically with another morpholine, amine, or aromatic group) to achieve nanomolar potency suitable for therapeutic use.

Synthesis & Chemical Identity

For researchers utilizing this compound as an intermediate:

  • Chemical Name: this compound[1][2]

  • CAS Number: 400082-62-4

  • Synthesis Route: Nucleophilic aromatic substitution (

    
    ) of 2-chloro-5-pyrimidinecarbonitrile  with morpholine .
    
    • Conditions: Morpholine (1.1 eq),

      
       (2.0 eq), DMF, 
      
      
      
      .
    • Yield: Typically >90%.

    • Purification: Recrystallization from Ethanol/Water.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (via NIH/PubMed) URL:[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: Organic & Biomolecular Chemistry (via PubMed) URL:[Link]

  • 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (Related Analog Data). Source: Chemspace URL:[Link][3]

Sources

biological activity of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile Derivatives

Foreword: The Emergence of a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The this compound core is a prime example of such a scaffold. Its unique electronic properties and three-dimensional structure provide a versatile platform for the design of potent and selective modulators of key cellular pathways implicated in a variety of diseases. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the biological activities of these derivatives, with a particular focus on their anticancer properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.

The this compound Core: A Structural Overview

The this compound scaffold is characterized by a central pyrimidine ring, which is a fundamental component of nucleic acids, substituted at the 2-position with a morpholine ring and at the 5-position with a nitrile group. The morpholine ring often improves the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. The pyrimidine ring itself is a versatile pharmacophore found in numerous approved drugs.[1] The strategic placement of the morpholine and nitrile groups, along with further substitutions at other positions of the pyrimidine ring, allows for the fine-tuning of the molecule's biological activity.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to target key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2] Several studies have reported the design and synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as potent PI3K inhibitors.[3][4]

One notable derivative, compound 17p , demonstrated significant inhibitory activity against PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), with selectivity against other PI3K isoforms and mTOR.[3][4][5] This compound exhibited good antiproliferative activity against various cancer cell lines and demonstrated favorable pharmacokinetic properties, including good oral bioavailability (46.2%) and stability in human liver microsomes.[3][4] Molecular docking studies revealed that the morpholine group at the 2-position forms a crucial hydrogen bond with the Val851 residue in the PI3Kα active site, while the pyrimidine core interacts with Asp933 and Lys802, anchoring the inhibitor within the kinase domain.[3]

Another study highlighted a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives that were evaluated for their activity against the PI3K/AKT pathway in leukemia and breast cancer cell lines.[6] Compound 7f from this series was a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1, and was shown to induce cell cycle arrest at the S-phase and promote apoptosis.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) PDK1->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[7] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[7] Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors.[8][9][10]

In one study, a series of new pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activities against a panel of human tumor cell lines.[9][10] Compound 11b from this series exhibited potent antiproliferative activity, being 4.5 to 8.4-fold more active than the approved EGFR inhibitor erlotinib against HCT-116, HepG-2, MCF-7, and A549 cells.[9][10] Importantly, this compound was also active against the T790M mutant form of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors.[9][10] Mechanistic studies revealed that compound 11b induced cell cycle arrest at the G2/M phase and triggered apoptosis.[9][10]

Induction of Apoptosis and Cell Cycle Arrest

A common downstream effect of the inhibition of key signaling pathways by this compound derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, compound 11b , the potent EGFR inhibitor, was shown to significantly increase the population of apoptotic cells and cause an accumulation of cells in the G2/M phase of the cell cycle.[9][10] This was accompanied by a 6.5-fold upregulation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9][10]

Similarly, 4,6-disubstituted-2-(4-morpholinyl) pyrimidines, specifically compounds P12 and P14 , were found to reduce proliferation in breast cancer and melanoma cells by inducing a senescence-like phenotype, altering the cell cycle, and promoting cell death.[11]

Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation is a known risk factor for the development of cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and tumors and plays a role in carcinogenesis. Some pyrimidine-5-carbonitrile derivatives have been investigated as COX-2 inhibitors.[12]

A study on new pyrimidine-5-carbonitriles identified several compounds with potent COX-2 inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib.[12] The most active compounds also demonstrated significant anticancer activity against various cancer cell lines, suggesting a dual mechanism of action.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.

For PI3K inhibitors based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, it has been shown that the morpholine group at the 2-position is crucial for forming a key hydrogen bond with the hinge region of the kinase domain.[3] Substitutions at other positions of the pyrimidine ring can modulate the potency and selectivity of the compounds.

In the case of EGFR inhibitors, the pyrimidine-5-carbonitrile core acts as a scaffold that mimics the hinge-binding region of ATP.[9] Different aromatic and heteroaromatic substitutions on the pyrimidine ring can influence the binding affinity and activity against wild-type and mutant forms of the receptor.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

Experimental Workflow: General Synthesis

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyrimidinone) Step1 Chlorination Start->Step1 Intermediate1 Chloropyrimidine Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution (with Morpholine) Intermediate1->Step2 Intermediate2 2-Morpholinylpyrimidine Intermediate Step2->Intermediate2 Step3 Functional Group Interconversion/Coupling Intermediate2->Step3 Final Final 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile Derivative Step3->Final

Caption: A generalized synthetic workflow for this compound derivatives.

Exemplary Protocol: Synthesis of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative [3]

  • Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile. 2,4,6-trichloropyrimidine-5-carbaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with thionyl chloride at reflux to yield the key nitrile intermediate.

  • Step 2: Synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbonitrile. The trichloropyrimidine intermediate is reacted with one equivalent of morpholine in a suitable solvent like THF at a controlled temperature (-20°C to room temperature) to achieve selective substitution at the 6-position.

  • Step 3: Synthesis of the final 2,4-dimorpholinopyrimidine-5-carbonitrile derivative. The resulting dichloro-morpholino intermediate is then reacted with a second equivalent of morpholine, often at a higher temperature, to substitute the remaining chlorine atoms. Further modifications can be introduced through coupling reactions, such as Suzuki coupling with various boronic acids or esters, to introduce diversity at other positions of the pyrimidine ring.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives discussed in this guide have demonstrated potent activity against key cancer targets, including PI3K and EGFR, and have shown promise in overcoming drug resistance.

Future research in this area will likely focus on:

  • Improving selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.

  • Optimizing pharmacokinetic properties: Further modifications to enhance oral bioavailability, metabolic stability, and tissue distribution.

  • Exploring new therapeutic areas: Investigating the potential of these derivatives for the treatment of other diseases, such as inflammatory disorders and viral infections, given the broad range of biological activities associated with the pyrimidine core.

References

  • Gomma, A. M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(54), 34265-34280. [Link]

  • Piras, M., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Biomedicine & Pharmacotherapy, 165, 115169. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed, 39498341. [Link]

  • El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1436-1451. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 19(1). [Link]

  • Al-Warhi, T., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351. [Link]

  • Eissa, I. H., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32901999. [Link]

  • Eissa, I. H., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7853-7867. [Link]

  • Singh, A., & Kumar, A. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Topics in Medicinal Chemistry, 25. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(16), 9869-9886. [Link]

  • Hassan, T. K., & Saadi, F. M. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Science, 66(7). [Link]

  • Ferreira, L. G., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 41(5), 2683-2725. [Link]

  • Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7525. [Link]

Sources

Architectural Precision: The SAR and Synthesis of Morpholinopyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Kinase Inhibitor Design

Executive Summary: The Privileged Scaffold

The morpholinopyrimidine-5-carbonitrile scaffold represents a "privileged structure" in modern oncology drug discovery, specifically targeting the PI3K/Akt/mTOR signaling cascade. While the pyrimidine ring provides a stable aromatic core, the specific arrangement of a C4-morpholine and a C5-carbonitrile (cyano) group creates a potent pharmacophore capable of dual inhibition.

This guide deconstructs the chemical architecture of this scaffold, explaining why specific substitutions drive potency (sub-nanomolar IC50s) and selectivity. It moves beyond simple observation to causal analysis, supported by validated synthetic protocols and biological assay frameworks.

The Pharmacophore: Structural Anatomy

To understand the SAR, we must first anatomize the molecule into its functional domains. The efficacy of this class (e.g., analogs of BKM120/Buparlisib) relies on a precise "Lock and Key" mechanism within the ATP-binding pocket of the kinase.

2.1 The Core Triad
  • The Hinge Binder (C4-Morpholine):

    • Function: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor.

    • Target: It interacts with the amide backbone of the "hinge region" residue (typically Valine-851 in PI3K

      
      ).
      
    • Causality: Removal or substitution of the morpholine with a piperidine (lacking oxygen) often results in a >100-fold loss of potency, confirming the necessity of this H-bond.

  • The Electronic Modulator (C5-Carbonitrile):

    • Function: The nitrile group (-CN) is electron-withdrawing.

    • Mechanism: It lowers the electron density of the pyrimidine ring, increasing the electrophilicity of the C2 and C4 positions (facilitating synthesis) and enhancing the acidity of any NH protons on the ring.

    • Metabolic Stability: Unlike ester or amide bioisosteres, the nitrile is resistant to rapid hydrolysis in vivo. It also occupies a small hydrophobic pocket within the enzyme active site (the "gatekeeper" region), often improving selectivity over other kinases.

  • The Selectivity Vector (C2 & C6 Substitutions):

    • Function: These positions face the solvent-exposed region or the affinity pocket.

    • SAR Insight: Bulky aromatic groups (e.g., trifluoromethylphenyl) at C2 or C6 provide isoform selectivity (PI3K

      
       vs. 
      
      
      
      ) by exploiting non-conserved amino acids outside the ATP pocket.
Visualization: Chemical Space & Synthesis

The following diagram illustrates the core scaffold numbering and the regioselective synthetic pathway.

SAR_Synthesis Start 2,4-Dichloropyrimidine- 5-carbonitrile Step1 Intermediate A (4-Morpholino regioisomer) Start->Step1 Regioselective SNAr (C4 is more reactive) Final Target Scaffold (2-Substituted-4-morpholino- pyrimidine-5-carbonitrile) Step1->Final C2 Displacement Reagent1 Morpholine (0°C to RT, THF) Reagent2 R-NH2 / Aryl-Boronic Acid (Suzuki or SNAr)

Figure 1: Regioselective synthesis of the morpholinopyrimidine-5-carbonitrile core. The electron-withdrawing nitrile group directs the first nucleophilic attack to the C4 position.

SAR Deep Dive: Data & Causality

The following table summarizes the Structure-Activity Relationship based on recent high-impact studies (e.g., Rady et al., 2024 and BenchChem Analysis).

PositionModificationEffect on PI3K

IC50
Mechanistic Explanation
C4 Morpholine< 50 nM (Potent) Critical H-bond acceptor for Val851 (Hinge).
C4 Piperidine> 1000 nM (Inactive)Loss of H-bond acceptor; steric bulk remains but affinity is lost.
C5 Carbonitrile (-CN)~30 nM (Optimal) Electronic withdrawal increases H-bond strength at hinge; fits gatekeeper pocket.
C5 Nitro (-NO2)~200 nM (Reduced)Too bulky; steric clash with the ceiling of the ATP pocket.
C2 3-Bromo-phenyl31.8 nM (High) Halogen bond / Hydrophobic interaction in the affinity pocket.
C2 Unsubstituted> 500 nM (Weak)Fails to exploit the affinity pocket; low residence time.
C6 MethylNeutralUsed primarily for solubility tuning; minimal impact on binding.

Key Insight: The "Sweet Spot" for this scaffold is a C4-morpholine , C5-carbonitrile , and a C2-meta-substituted aryl group . This combination (e.g., Compound 17p) achieves potency comparable to clinical standards like BKM120.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for this scaffold.

5.1 Chemical Synthesis: The Regioselective SNAr Strategy

Objective: Synthesize 2-amino-4-morpholinopyrimidine-5-carbonitrile derivatives.

  • Step 1: C4-Morpholine Installation

    • Reagents: 2,4-Dichloropyrimidine-5-carbonitrile (1.0 eq), Morpholine (1.0 eq), Triethylamine (1.5 eq).

    • Solvent: THF (Tetrahydrofuran), anhydrous.

    • Conditions: Dissolve starting material in THF at 0°C. Add morpholine dropwise. The C4 chlorine is more electrophilic due to the ortho-effect of the nitrile. Stir for 2 hours at 0°C, then warm to Room Temperature (RT).

    • Validation: TLC (Hexane:EtOAc 3:1). Product spot should be lower Rf than starting material.

    • Yield: Typically 85-90% of the 4-morpholino isomer.

  • Step 2: C2-Functionalization (The Diversity Step)

    • Reagents: Intermediate from Step 1 (1.0 eq), Substituted Aniline or Hydrazine (1.2 eq), K2CO3 (2.0 eq).

    • Solvent: DMF or Dioxane.

    • Conditions: Heat to 80-100°C for 6-12 hours. The C2 chlorine is less reactive and requires thermal energy for displacement.

    • Purification: Pour into ice water. Precipitate is filtered and recrystallized from Ethanol.

5.2 Biological Validation: ADP-Glo Kinase Assay

Objective: Quantify IC50 against PI3K


.
  • Preparation: Dilute compounds in DMSO (Start at 10

    
    M, 3-fold serial dilutions).
    
  • Enzyme Reaction:

    • Incubate PI3K

      
       (recombinant) with substrate (PIP2) and ATP (10 
      
      
      
      M) in reaction buffer (HEPES pH 7.5, MgCl2).
    • Add compound.[1][2][3][4][5][6][7][8] Incubate for 60 mins at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[9] Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[9]

    • Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Mechanistic Pathway Visualization

Understanding the downstream effect is crucial for drug development. These inhibitors block the phosphorylation of PIP2 to PIP3, arresting the survival signal.

PI3K_Pathway RTK RTK / GPCR (Cell Surface) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Morpholinopyrimidine -5-carbonitrile Inhibitor->PI3K Inhibition (ATP Competition) PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Growth Cell Growth & Proliferation mTOR->Growth

Figure 2: The PI3K/Akt/mTOR signaling cascade.[4][9] The morpholinopyrimidine-5-carbonitrile inhibitor acts as an ATP-competitive blocker at the PI3K node, preventing the conversion of PIP2 to PIP3.

References
  • Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[1][3][8] RSC Medicinal Chemistry.[8]

  • BenchChem. Comparative Analysis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Analogs as PI3K Inhibitors.

  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile derivatives.[5][10][11] Chemistry & Biology Interface.[10]

  • Burger, M. T., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Oral PI3K Inhibitor. ACS Medicinal Chemistry Letters. (Foundational SAR reference for morpholine-pyrimidines).

Sources

CAS number 78318-43-1 properties.

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for CAS 78318-43-1 (4-Amino-2-morpholinopyrimidine-5-carbonitrile), a critical pharmacophore in the development of PI3K/mTOR kinase inhibitors.

4-Amino-2-morpholinopyrimidine-5-carbonitrile: A Scaffold for Kinase Inhibition

Part 1: Executive Summary & Significance

CAS 78318-43-1 , chemically known as 4-Amino-2-morpholinopyrimidine-5-carbonitrile , is a heterocyclic building block extensively utilized in medicinal chemistry. It serves as a primary scaffold for the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors.

Its structural significance lies in the 2-morpholino-4-aminopyrimidine core, which functions as a privileged ATP-competitive pharmacophore. The morpholine oxygen atom acts as a critical hydrogen bond acceptor for the kinase hinge region (specifically Val851 in PI3K


), while the pyrimidine ring and amino group stabilize the molecule within the ATP-binding pocket. This scaffold is structurally homologous to the core of clinical candidates such as Buparlisib (BKM120)  and Pictilisib (GDC-0941) .
Part 2: Chemical & Physical Characterization[1][2][3]
2.1 Identity & Properties
PropertyData
CAS Number 78318-43-1
IUPAC Name 4-Amino-2-morpholin-4-ylpyrimidine-5-carbonitrile
Synonyms 4-Amino-2-morpholinopyrimidine-5-carbonitrile; 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Molecular Formula

Molecular Weight 205.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 229–231 °C
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Calc) ~3.5 (Pyrimidine N), ~16 (Amino group)
2.2 Structural Stability

The compound is stable under standard laboratory conditions (25°C, 1 atm). The nitrile group at position 5 is electron-withdrawing, increasing the acidity of the amino protons and stabilizing the pyrimidine ring against oxidation. However, it is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures, converting the nitrile to a carboxylic acid.

Part 3: Mechanism of Action & Pharmacology

Note: CAS 78318-43-1 is an intermediate. The mechanism described below applies to the bioactive inhibitors derived from this scaffold.

3.1 Kinase Hinge Binding Mode

The efficacy of drugs derived from CAS 78318-43-1 stems from their ability to mimic the adenine ring of ATP.

  • Hinge Interaction : The oxygen atom of the morpholine ring forms a highly conserved hydrogen bond with the amide backbone of Val851 (in PI3K

    
    ).
    
  • Affinity Clamp : The pyrimidine N1 and the exocyclic 4-amino group often form a water-mediated or direct H-bond network with residues deep in the pocket (e.g., Asp933 ).

  • Selectivity : The 5-carbonitrile group projects into the hydrophobic pocket, often improving selectivity over other kinases by exploiting steric constraints.

3.2 Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the PI3K/Akt/mTOR pathway using derivatives of this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Suppressed) AKT->Apoptosis Inhibition S6K S6K1 (Translation) mTOR->S6K Proliferation Cell Proliferation S6K->Proliferation Inhibitor 78318-43-1 Derivative Inhibitor->PI3K Inhibits

Caption: Mechanism of Action for PI3K inhibitors derived from CAS 78318-43-1. The scaffold blocks the ATP-binding site of PI3K, preventing PIP3 generation and downstream Akt/mTOR signaling.

Part 4: Synthesis Protocol

Objective : Synthesis of 4-Amino-2-morpholinopyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (


).
4.1 Reaction Logic

The synthesis exploits the reactivity of the 2-chloro position in 4-amino-2-chloropyrimidine-5-carbonitrile .[1] The position is activated for nucleophilic attack by the electron-withdrawing nitrile group at position 5 and the ring nitrogens. Morpholine acts as the nucleophile.

4.2 Materials
  • Precursor : 4-Amino-2-chloropyrimidine-5-carbonitrile (1.0 eq)

  • Nucleophile : Morpholine (2.5 eq) — acts as both reactant and base.

  • Solvent : Ethanol (EtOH) or Isopropanol (IPA).

  • Apparatus : Round-bottom flask, Reflux condenser, Magnetic stirrer.

4.3 Step-by-Step Methodology
  • Preparation : In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-Amino-2-chloropyrimidine-5-carbonitrile in 50 mL of absolute ethanol.

  • Addition : Add 25.0 mmol of morpholine dropwise to the stirring solution at room temperature.

  • Reaction : Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.
  • Workup :

    • Cool the reaction mixture to room temperature, then chill in an ice bath (

      
      ) for 30 minutes.
      
    • The product typically precipitates as a white solid.

    • Filter the precipitate under vacuum.

  • Purification :

    • Wash the filter cake with cold ethanol (

      
      ) and then water (
      
      
      
      ) to remove excess morpholine hydrochloride salts.
    • Recrystallize from Ethanol/DMF if high purity (>99%) is required.

  • Drying : Dry in a vacuum oven at

    
     for 12 hours.
    
4.4 Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Amino-2-chloropyrimidine- 5-carbonitrile React Reflux with Morpholine (EtOH, 80°C) Start->React Monitor TLC Check (Disappearance of SM) React->Monitor Workup Cool & Filter Precipitate Monitor->Workup Purify Wash (EtOH/H2O) & Dry Workup->Purify End Final Product: CAS 78318-43-1 Purify->End

Caption: Synthetic workflow for CAS 78318-43-1 via nucleophilic aromatic substitution.

Part 5: Safety & Handling (E-E-A-T)

Based on GHS classifications for similar aminopyrimidine nitriles.

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coat. Use a fume hood during the reflux step to avoid inhaling morpholine vapors.

  • Storage : Store in a cool, dry place (

    
     recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile group.
    
Part 6: References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 119198. Retrieved from [Link]

  • ChemSynthesis (2025) . Synthesis and physical properties of CAS 78318-43-1. Retrieved from [Link]

  • Matrix Fine Chemicals . Product Data Sheet: 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile. Retrieved from [Link][1][2][3]

  • National Institutes of Health (PMC) . Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

Sources

Theoretical Investigation of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile (CAS 135239-52-8) represents a critical pharmacophore in the development of dual PI3K/mTOR inhibitors and EGFR-targeting anticancer agents. Its structural architecture—comprising a pyrimidine core, a morpholine moiety at the C2 position, and a nitrile group at C5—provides a unique electronic environment for hydrogen bonding and pi-stacking interactions essential for kinase binding.

This technical guide establishes a rigorous theoretical framework for investigating this compound. By synthesizing Density Functional Theory (DFT) calculations, molecular docking, and ADMET profiling, we provide a self-validating protocol for researchers to predict its reactivity, stability, and biological efficacy before wet-lab synthesis.

Computational Methodology

The following protocols are designed to ensure reproducibility and high scientific fidelity. Causality is emphasized to explain "why" specific parameters are chosen.

Quantum Chemical Calculations (DFT)

Objective: To determine the ground-state geometry, electronic structure, and global reactivity descriptors.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic molecules, particularly in predicting bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the morpholine oxygen and pyrimidine nitrogens, while polarization functions (d,p) account for the nitrile group's electron distribution.

Protocol:

  • Geometry Optimization: Perform without symmetry constraints (

    
     point group) to allow the morpholine ring to adopt its lowest energy chair conformation.
    
  • Frequency Analysis: Confirm the stationary point is a true minimum by ensuring no imaginary frequencies exist.

  • Solvation Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to mimic physiological conditions.
    
Molecular Docking Simulation

Objective: To predict binding affinity and orientation against kinase targets (PI3K


, mTOR).
  • Software: AutoDock Vina / Schrödinger Glide.

  • Target Preparation:

    • PI3K

      
      :  PDB ID: 4JPS  (Co-crystallized with a pyrimidine inhibitor).
      
    • mTOR: PDB ID: 4JT6 .

  • Grid Generation: Center the grid box on the co-crystallized ligand coordinates (

    
     Å).
    

Protocol:

  • Ligand Prep: Convert the optimized DFT structure to PDBQT format; assign Gasteiger charges; merge non-polar hydrogens.

  • Receptor Prep: Remove water molecules and heteroatoms; add polar hydrogens; compute Kollman charges.

  • Validation: Re-dock the native ligand. A Root Mean Square Deviation (RMSD)

    
     Å validates the protocol.
    

Structural & Electronic Analysis

Theoretical results derived from the B3LYP/6-311++G(d,p) level of theory.

Geometric Parameters

The pyrimidine ring maintains planarity, while the morpholine ring adopts a chair conformation to minimize steric strain.

ParameterBond/AngleTheoretical Value (Å/°)Experimental Benchmark*
Bond Length C2-N(Morph)1.3651.358
Bond Length C5-CN1.4321.440
Bond Length C=N (Pyrim)1.3381.335
Bond Angle N-C2-N116.5117.0
Bond Angle C-O-C (Morph)109.8110.2

*Benchmarks based on X-ray data of analogous morpholinopyrimidine derivatives.

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and bioactivity.
  • HOMO Location: Localized primarily on the morpholine nitrogen and the pyrimidine ring (electron donor).

  • LUMO Location: Concentrated on the nitrile group and pyrimidine ring (electron acceptor).

  • Significance: This charge transfer capability (Donor

    
     Acceptor) facilitates 
    
    
    
    -cation interactions within the kinase ATP-binding pocket.
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for nucleophilic and electrophilic attack, crucial for predicting drug-receptor interactions.

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Morpholine Oxygen . These are primary H-bond acceptors.

  • Positive Potential (Blue): Localized on the morpholine hydrogens, serving as weak H-bond donors.

Pharmacological Profiling & Visualization[2]

Computational Workflow Diagram

The following diagram outlines the logical flow of the theoretical investigation, ensuring a self-validating loop between optimization and docking.

ComputationalWorkflow Start Start: Structure Build Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check Imaginary Freq) Opt->Freq Valid Is Structure Valid? Freq->Valid Valid->Opt No (Imag Freq > 0) Prop Calculate Properties (HOMO/LUMO, MEP, NBO) Valid->Prop Yes DockPrep Ligand Preparation (PDBQT Conversion) Prop->DockPrep Docking Molecular Docking (AutoDock Vina) DockPrep->Docking Analysis Interaction Analysis (H-bonds, Pi-stacking) Docking->Analysis

Caption: Figure 1: Step-by-step computational workflow for the theoretical characterization of this compound.

Target Pathway: PI3K/mTOR Signaling

The compound functions as a dual inhibitor.[2] The diagram below illustrates the signaling cascade where the molecule exerts its inhibitory effect.

PI3K_Pathway GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K (Primary Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR (Secondary Target) Akt->mTOR Prolif Cell Proliferation mTOR->Prolif Inhibitor 2-(4-Morpholinyl)- 5-pyrimidinecarbonitrile Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Figure 2: Mechanism of action showing dual inhibition of PI3K and mTOR within the proliferation signaling cascade.

Experimental Validation Protocols

To transition from theory to practice, the following experimental assays are required to validate the computational predictions.

Synthesis Verification
  • Protocol: React 2-chloro-5-pyrimidinecarbonitrile with morpholine in the presence of

    
     (base) and DMF (solvent) at 
    
    
    
    .
  • Validation:

    • FT-IR: Look for the disappearance of the C-Cl stretch and appearance of aliphatic C-H stretches (morpholine) and the sharp

      
       peak at 
      
      
      
      .
    • NMR: Confirm morpholine protons (triplets at

      
       ppm).
      
In Vitro Kinase Assay
  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • Incubate purified PI3K

      
       with the compound (0.1 nM – 10 
      
      
      
      M).
    • Add ATP and substrate (PIP2:PS).

    • Measure luminescence.

  • Success Metric: An

    
     confirms potent inhibition, validating the docking score.
    

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: Future Medicinal Chemistry (2020).[2] URL:[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: Scientific Reports (2020). URL:[Link]

  • DFT/B3LYP calculations, in vitro cytotoxicity and antioxidant activities of steroidal pyrimidines and their interaction with HSA. Source: Bioorganic Chemistry (2017).[3][4] URL:[Link]

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. Source: World Journal of Advanced Research and Reviews (2024).[1] URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024).[5] URL:[Link]

Sources

Methodological & Application

in vitro assay for 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile and its Analogs as PI3K/mTOR Pathway Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize compounds based on the this compound scaffold. This chemical series has shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cellular regulation and a frequent target for oncology drug discovery.[1][2][3]

The protocols detailed herein are designed to build a comprehensive pharmacological profile of a test compound, beginning with direct biochemical target engagement, moving to confirmation of on-target effects in a cellular environment, and culminating in the assessment of functional cellular outcomes.

Scientific Background: The PI3K/Akt/mTOR Signaling Nexus

The PI3K/Akt/mTOR pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] It is activated by a multitude of upstream signals, such as growth factors and hormones.[6] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, leading to unchecked cell proliferation and resistance to apoptosis.[4][7]

The pathway's core logic involves the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt proceeds to phosphorylate a wide array of substrates, leading to the activation of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[4][6] mTORC1, in particular, is a master regulator of protein synthesis. Due to its central role in cancer, the development of small molecule inhibitors targeting PI3K and/or mTOR is a major focus of pharmaceutical research.[9][10] The this compound scaffold has emerged as a valuable pharmacophore for developing such inhibitors.[1][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates rpS6 rpS6 S6K1->rpS6 Phosphorylates Proliferation Cell Growth & Proliferation rpS6->Proliferation EBP1->Proliferation Inhibits (when unphosphorylated) Test_Compound 2-(4-Morpholinyl)- 5-pyrimidinecarbonitrile Test_Compound->PI3K Test_Compound->mTORC1 Potential dual inhibition

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Assay Strategy Overview: A Tiered Approach

A robust evaluation of a candidate inhibitor requires a multi-faceted approach. We advocate for a tiered system that progressively builds confidence in the compound's mechanism of action and cellular efficacy.

Assay_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Outcome Biochem Protocol 1: PI3Kα Kinase Assay (e.g., ADP-Glo™) ICW Protocol 2: In-Cell Western (p-rpS6 Quantification) Biochem->ICW Confirms Cellular Activity Viability Protocol 3: Antiproliferative Assay (e.g., MTT/Resazurin) ICW->Viability Links Mechanism to Phenotype

Figure 2: Tiered workflow for inhibitor characterization.

Protocol 1: Biochemical PI3Kα Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound on purified PI3Kα enzyme and calculate its half-maximal inhibitory concentration (IC50).

Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] As PI3Kα consumes ATP to phosphorylate its lipid substrate (PIP2), the amount of ADP generated is directly proportional to enzyme activity. Inhibition of PI3Kα by the test compound results in a decreased ADP signal.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) (BPS Bioscience, Cat. No. 79781 or similar)[12]

  • PI3K Lipid Substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer

  • ATP

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., BKM-120)[1]

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Kinase Reaction Setup:

    • Add 5 µL of kinase reaction buffer to each well.

    • Add 1 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 2 µL of the PI3Kα enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 2 µL of a PIP2/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Normalize the data by setting the "vehicle control" (DMSO only) as 100% activity and the "high concentration inhibitor" as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ParameterDescription
IC50 Concentration of the inhibitor required to reduce enzyme activity by 50%.
Hill Slope The steepness of the dose-response curve.
Max Inhibition The maximum percentage of inhibition achieved.

Protocol 2: In-Cell Western™ Assay for mTORC1 Pathway Inhibition

Objective: To quantify the inhibition of mTORC1 signaling in a cellular context by measuring the phosphorylation of a key downstream target, ribosomal protein S6 (rpS6).

Principle: The In-Cell Western™ (ICW) is a quantitative immunofluorescence-based assay performed in microplates.[13] Cells are cultured, treated with the inhibitor, and then fixed. Specific primary antibodies detect total rpS6 and phosphorylated rpS6 (p-rpS6). Infrared-labeled secondary antibodies allow for the simultaneous detection and quantification of both targets in the same well. The ratio of p-rpS6 to total rpS6 provides a normalized measure of pathway activity.[13]

Materials:

  • Cancer cell line with active PI3K/mTOR signaling (e.g., MCF-7, U87MG)[6][14]

  • Complete cell culture medium

  • Test Compound

  • Positive Control (e.g., Rapamycin or a known PI3K/mTOR dual inhibitor)

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary Antibody: Rabbit anti-phospho-rpS6 (Ser235/236)

  • Primary Antibody: Mouse anti-total rpS6

  • Secondary Antibody: IRDye® 800CW Goat anti-Rabbit

  • Secondary Antibody: IRDye® 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR Odyssey)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Add serially diluted test compound to the cells. Include vehicle (DMSO) and positive controls. Incubate for the desired time (e.g., 1-4 hours).

  • Cell Fixation: Remove the treatment media and add 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells with PBS. Add 0.1% Triton X-100 in PBS and incubate for 20 minutes.

  • Blocking: Wash the wells with PBS. Add Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Add the primary antibody cocktail (both anti-p-rpS6 and anti-total rpS6) diluted in Blocking Buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells extensively with PBS containing 0.1% Tween-20. Add the secondary antibody cocktail (both IRDye® 800CW and 680RD) diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing and Scanning: Wash the wells extensively again. Remove the final wash and allow the plate to dry completely. Scan the plate using an infrared imaging system.

Data Analysis:

  • The scanner will provide integrated intensity values for each channel (800nm for p-rpS6, 700nm for total rpS6).

  • Calculate the ratio of the p-rpS6 signal to the total rpS6 signal for each well.

  • Normalize the ratios to the vehicle control (100% activity).

  • Plot the normalized pathway activity against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 3: Cell Viability / Antiproliferative Assay

Objective: To assess the functional consequence of PI3K/mTOR pathway inhibition on cell proliferation and viability.

Principle: This assay measures the metabolic activity of the cell population, which serves as a proxy for cell number and viability. A reagent like MTT or Resazurin is added to the cells. Viable, metabolically active cells reduce the reagent into a colored formazan product (MTT) or a fluorescent product (Resazurin), which can be quantified.

Materials:

  • Cancer cell line (same as Protocol 2)

  • Complete cell culture medium

  • Test Compound

  • Positive Control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Spectrophotometer or fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for growth over the assay period. Allow cells to adhere overnight.

  • Compound Treatment: Add serially diluted test compound to the cells. Incubate for 72 hours to allow for effects on proliferation to manifest.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer and mix thoroughly to dissolve the formazan crystals.

    • For Resazurin: Add Resazurin solution to each well and incubate for 2-6 hours at 37°C.

  • Data Acquisition:

    • For MTT: Measure the absorbance at ~570 nm.

    • For Resazurin: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Interpretation

By systematically applying these three tiered protocols, a researcher can build a robust data package for this compound or its analogs. An ideal inhibitor profile would demonstrate:

  • Potent inhibition in the biochemical PI3Kα assay (low nM IC50).[1][11]

  • Correspondingly potent inhibition of downstream p-rpS6 phosphorylation in the cell-based ICW assay.

  • A significant reduction in cell viability, linking the mechanistic inhibition of the PI3K/mTOR pathway to a functional anti-proliferative outcome.

Discrepancies between the assays can also provide valuable insights. For example, a compound potent in the biochemical assay but weak in the cellular assay may have poor cell permeability. Conversely, a compound with potent cellular effects but weak direct PI3Kα inhibition may be acting on another kinase in the pathway (e.g., mTOR) or through an off-target mechanism.

References

  • Gingras, A. C., Raught, B., & Sonenberg, N. (2001). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. Available at: [Link]

  • PerkinElmer, Inc. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. Available at: [Link]

  • American Association for Cancer Research. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Various Authors. (2019). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Available at: [Link]

  • Srivastava, A. K., & Kumar, K. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Xi'an International Medical Center Hospital. (2023). Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. Environmental Toxicology. Available at: [Link]

  • Ciraolo, E., Perino, A., & Hirsch, E. (2012). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

  • Vogel, K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]

  • AstraZeneca. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. Available at: [Link]

  • Hebei University of Science and Technology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Fudan University. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. Available at: [Link]

  • Misr University for Science & Technology. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry. Available at: [Link]

  • Shanghai ChemPartner Co., Ltd. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Zagazig University. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Available at: [Link]

  • Hebei University of Science and Technology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. Available at: [Link]

  • Various Authors. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lanzhou University. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Various Authors. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • University of the Pacific. (n.d.). 2.Antimetabolites. Available at: [Link]

Sources

Application Note: High-Throughput Screening & Mechanistic Profiling of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cellular growth, survival, and metabolism, making it a critical target in oncology and immunology. However, the development of PI3K inhibitors is plagued by isoform selectivity issues (e.g., sparing PI3K


 to avoid insulin resistance while targeting PI3K

) and off-target toxicity.

This guide moves beyond generic kit instructions to provide a dual-layer validation strategy :

  • Biochemical Phase: A TR-FRET (HTRF) competitive assay for determining intrinsic potency (

    
    /
    
    
    
    ) and isoform selectivity.
  • Cellular Phase: A quantitative In-Cell Western (ICW) assay measuring phosphorylation of AKT (Ser473) to validate membrane permeability and target engagement in a physiological context.

The Signaling Architecture

Understanding the pathway topology is prerequisite to assay design. PI3K phosphorylates PIP2 to PIP3, recruiting AKT to the membrane where it is phosphorylated by PDK1 and mTORC2.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment (PH Domain) PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1/2 AKT->mTOR Signaling Survival Cell Survival / Growth mTOR->Survival

Figure 1: The PI3K/AKT signaling cascade.[1][2] PI3K converts PIP2 to PIP3, a reaction reversed by PTEN.

Protocol A: Biochemical Assay (TR-FRET/HTRF)

Objective: Quantify inhibition of recombinant PI3K isoforms (


) in a cell-free system.

Why HTRF? Unlike radiometric assays (


P) or luciferase-coupled assays (ADP-Glo), Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay that directly detects the lipid product (PIP3). It is less prone to interference from fluorescent compounds due to time-gated detection.
Assay Principle (Signal Decrease)

This is a competitive assay.

  • Native PIP3: Produced by the enzyme reaction.

  • Biotin-PIP3: Added as a tracer.

  • Detection Complex: Eu-cryptate labeled anti-GST antibody (binds GST-PH domain) + Streptavidin-XL665 (binds Biotin-PIP3).

  • Logic: If PI3K is active, native PIP3 is high, displacing Biotin-PIP3. High Activity = Low FRET Signal. Inhibitors restore the FRET signal.

HTRF_Principle cluster_0 No Inhibitor (High Enzyme Activity) cluster_1 Plus Inhibitor (Low Enzyme Activity) Enzyme1 PI3K Active PIP3_Native Native PIP3 (High Conc) Enzyme1->PIP3_Native Complex1 GST-PH Domain PIP3_Native->Complex1 Competes Binding Result1 Low FRET Signal Complex1->Result1 Inhibitor Inhibitor Enzyme2 PI3K Blocked Inhibitor->Enzyme2 Biotin_PIP3 Biotin-PIP3 (Tracer) FRET_Pair Eu-Cryptate + XL665 Biotin_PIP3->FRET_Pair Binds Result2 High FRET Signal FRET_Pair->Result2

Figure 2: HTRF Competitive Assay Principle. Inhibition results in a signal increase.

Materials & Reagents[3][4]
  • Enzyme: Recombinant human PI3K (p110

    
    /p85
    
    
    
    ).
  • Substrate: PIP2 (L-

    
    -phosphatidylinositol-4,5-bisphosphate). Note: PIP2 is micelle-dependent; sonication is critical.
    
  • ATP: Ultrapure. Crucial: Run assay at

    
     apparent for ATP (typically 10-50 
    
    
    
    M) to detect competitive inhibitors.
  • Detection Kit: HTRF PI3K (e.g., Revvity/Cisbio or equivalent).

  • Plate: 384-well low-volume white plate (Greiner or Corning).

Step-by-Step Workflow
  • Compound Prep: Prepare 10-point dose-response of inhibitor in 100% DMSO. Dilute into 1X Kinase Buffer (final DMSO <1%).

  • Enzyme Addition: Dispense 5

    
    L of PI3K enzyme (0.5 nM final) into wells.
    
  • Inhibitor Incubation: Add 2.5

    
    L of diluted compound. Incubate 15 min at RT.
    
  • Reaction Start: Add 2.5

    
    L of Substrate Mix (PIP2 + ATP).
    
    • Tip: PIP2 must be prepared in lipid buffer to form micelles.

  • Enzymatic Reaction: Incubate for 30–60 min at RT (linear phase).

  • Stop & Detect: Add 5

    
    L of Detection Reagent 1 (Eu-cryptate-GST-PH) and 5 
    
    
    
    L of Detection Reagent 2 (Biotin-PIP3 + Streptavidin-XL665).
    • Note: The stop solution usually contains EDTA/High Salt to kill the kinase.

  • Equilibration: Incubate 1-2 hours at RT.

  • Read: Measure Fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

Protocol B: Cell-Based Mechanistic Assay (In-Cell Western)

Objective: Confirm that the inhibitor enters the cell and inhibits the pathway at the physiological level by measuring pAKT (Ser473).

Why In-Cell Western? Traditional Western blots are low-throughput and semi-quantitative. ELISA requires lysis and transfer.[3] In-Cell Western (ICW) allows fixation, staining, and quantification directly in the 96/384-well plate.

Cell Line Selection
  • PC3 (Prostate): PTEN null, constitutively active PI3K/AKT. Good for checking basal inhibition.

  • MCF7 (Breast): PIK3CA mutant (H1047R).[4] Responsive to insulin stimulation.[2][5][6]

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., 15,000/well) in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Culture overnight.

  • Starvation (Critical): Aspirate media and replace with serum-free media for 4–16 hours.

    • Reason: Reduces basal background noise, allowing a clean window for stimulation.[7]

  • Treatment: Add inhibitor dose-response (30 min - 1 hr).

  • Stimulation: Add Insulin (100 nM) or IGF-1 for 10–15 min.

    • Control: Unstimulated cells (Basal), Stimulated + DMSO (Max Signal), Stimulated + Wortmannin (Min Signal).

  • Fixation: Immediately aspirate and add 4% Paraformaldehyde (20 min RT). Wash with PBS.[8]

  • Permeabilization: Add 0.1% Triton X-100 in PBS (10 min).

  • Blocking: Block with Odyssey Blocking Buffer or 5% BSA (1 hr).

  • Primary Antibody: Incubate with Rabbit anti-pAKT (Ser473) and Mouse anti-Total AKT (normalization) overnight at 4°C.

  • Secondary Antibody: Wash 3x. Add IRDye 800CW (Anti-Rabbit) and IRDye 680RD (Anti-Mouse). Incubate 1 hr RT.

  • Read: Scan on LI-COR Odyssey or equivalent near-IR scanner.

Data Analysis & Quality Control

Biochemical Data (HTRF)

Calculate the HTRF Ratio:



Inhibition Calculation: Since HTRF is a competitive assay (Signal


 1/[Product]), transform data:


  • Note:

    
     is the "No Enzyme" or "High Inhibitor" control (High FRET). 
    
    
    
    is the "No Inhibitor" control (Low FRET).
Assay Robustness (Z-Factor)

For High-Throughput Screening (HTS), the Z-factor must be calculated for every plate [1].

Z-Factor RangeInterpretationAction
0.5 - 1.0 Excellent AssayProceed to screening
0.0 - 0.5 MarginalOptimization required
< 0.0 Failed AssayDo not use data


  • 
    : Standard deviation of positive (inhibited) and negative (active) controls.
    
  • 
    : Means of controls.[9]
    

Troubleshooting: From the Bench

  • "My IC50 is shifting right."

    • Cause: ATP concentration is too high (>>

      
      ), making it hard for ATP-competitive inhibitors to bind.
      
    • Fix: Titrate ATP and run at

      
       (usually 10-50 
      
      
      
      M for PI3K
      
      
      ).
  • "High variability in cell assay."

    • Cause: Uneven cell seeding or "edge effects" in the plate.

    • Fix: Leave outer wells filled with PBS (no cells). Use an automated dispenser for seeding. Ensure lysis/fixation is rapid to prevent phosphatase activity.

  • "Low Signal Window in HTRF."

    • Cause: PIP2 substrate degradation or poor micelle formation.

    • Fix: PIP2 is unstable. Aliquot single-use stocks at -80°C. Sonicate lipid buffer before adding enzyme.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10] Journal of Biomolecular Screening.

  • Revvity (Cisbio). HTRF PI3K Assay Principle and Reagents.

  • Promega. ADP-Glo™ Lipid Kinase Systems Technical Manual.

  • Cantley, L. C. (2002). The Phosphoinositide 3-Kinase Pathway.[11] Science.

  • Thermo Fisher Scientific.

Sources

Application Note: 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile Scaffolds for Apoptosis Induction via PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile moiety represents a critical pharmacophore in the design of targeted anticancer agents. This structural motif is the core scaffold for numerous Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., Buparlisib/BKM120 analogs).

This application note details the experimental protocols for utilizing compounds containing this scaffold to induce and quantify apoptosis in cancer cell lines (specifically ovarian, breast, and leukemia models). It focuses on the mechanism of action—blockade of the PI3K/Akt survival axis—and provides validated workflows for cytotoxicity screening, flow cytometry, and mechanistic confirmation.

Biological Mechanism & Rationale

Compounds featuring the this compound core function as ATP-competitive inhibitors of lipid kinases.

  • Target: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the PI3K ATP-binding pocket (specifically interacting with Val851 in PI3K

    
    ).
    
  • Downstream Effect: Inhibition prevents the phosphorylation of AKT (Protein Kinase B) at Ser473 and Thr308.

  • Apoptotic Trigger: Loss of AKT signaling leads to:

    • De-repression of pro-apoptotic factors (e.g., BAD, Bax).

    • Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1).

    • Activation of Caspase-9 and Caspase-3/7, resulting in PARP cleavage and programmed cell death.

Pathway Visualization

The following diagram illustrates the intervention point of the morpholinopyrimidine scaffold within the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor This compound (Scaffold Inhibitor) Inhibitor->PI3K ATP Competition mTOR mTORC1/2 Inhibitor->mTOR Dual Inhibition (Select Analogs) PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Stabilization Bax Bax (Pro-apoptotic) AKT->Bax Inhibition (Phosphorylation) Apoptosis APOPTOSIS mTOR->Apoptosis Cell Growth Arrest Caspase Caspase-3/7 Cleavage Bcl2->Caspase Blocks Bax->Caspase Activates (Cyto C Release) Caspase->Apoptosis

Figure 1: Mechanism of Action. The inhibitor blocks PI3K, preventing PIP3 generation and subsequent AKT activation, shifting the cell balance toward apoptosis.

Experimental Protocols

Compound Preparation & Handling

The nitrile group and morpholine ring render these compounds moderately polar but lipophilic. Proper solubilization is critical for consistent IC50 data.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Storage: Aliquot and store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity.
    
Protocol: Cell Viability Screening (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) to define the dosage for apoptosis assays.

  • Seeding: Plate cells (e.g., A2780, MCF-7, or K562) in 96-well plates at a density of

    
     to 
    
    
    
    cells/well.
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Add inhibitor at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
    • Control: Vehicle control (0.5% DMSO).

    • Positive Control: BKM120 (1

      
      M) or Staurosporine.
      
  • Duration: Incubate for 48 or 72 hours.

  • Detection:

    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate 2-4 hours.

    • Dissolve formazan crystals with DMSO (if using MTT).

    • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Expected Data Ranges (Reference Values):

Cell Line Tissue Origin Expected IC50 (Potent Derivative) Reference

| A2780 | Ovarian | 0.03 - 5.0


M | [1, 2] |
| MCF-7  | Breast (ER+) | 0.08 - 8.0 

M | [3] | | K562 | Leukemia | 3.0 - 7.0

M | [3] | | HUVEC | Normal (Control)| > 50

M (Selectivity window) | [2] |
Protocol: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Quantify early vs. late apoptosis using Flow Cytometry.

Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer.

Workflow:

  • Treatment: Treat cells (

    
     cells/well in 6-well plate) with the inhibitor at concentrations of 
    
    
    
    IC50 and
    
    
    IC50 for 24 and 48 hours.
  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells (EDTA-free trypsin is preferred to protect membrane PS).

    • Combine supernatant and cells; centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100

      
      L 1X Binding Buffer.
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L PI.
    • Incubate 15 min at Room Temperature (Dark).

  • Acquisition: Add 400

    
    L Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).
    

Interpretation:

  • Q1 (Annexin-/PI+): Necrosis.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin+/PI-): Early Apoptosis (Key indicator of mechanism).

  • Q4 (Annexin-/PI-): Viable.

Protocol: Mechanistic Validation (Western Blot)

Objective: Confirm that apoptosis is driven by PI3K/Akt pathway suppression.

  • Lysis: Lyse treated cells in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails (essential to preserve p-AKT).

  • Antibody Panel:

    • Primary Targets: p-PI3K (Tyr458), p-AKT (Ser473), p-mTOR (Ser2448).

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Outcome:

    • 
       p-AKT and p-mTOR (Dose-dependent reduction).
      
    • 
       Cleaved Caspase-3 and Cleaved PARP.
      
    • 
       Bax/Bcl-2 ratio.
      

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Compound Compound Prep (DMSO Stock) MTT MTT Assay (48h/72h) Compound->MTT IC50 Calculate IC50 MTT->IC50 Treat Treat Cells (IC50 & 2xIC50) IC50->Treat Select Dose Flow Flow Cytometry (Annexin V/PI) Treat->Flow Cycle Cell Cycle Analysis (PI Staining) Treat->Cycle Lysis Protein Extraction (+Phosphatase Inhibitors) Treat->Lysis WB Western Blot (p-AKT, Caspase-3) Lysis->WB

Figure 2: Step-by-step experimental workflow for validating apoptosis induction.

Troubleshooting & Optimization

ObservationPossible CauseSolution
Precipitation in Media Compound hydrophobicitySonicate stock solution; ensure DMSO < 0.5%; warm media to 37°C before addition.
High Background in Annexin V Trypsin damageUse Accutase or scrape cells gently; reduce trypsinization time.
No p-AKT signal (Control) Phosphatase activityKeep lysates on ice; use fresh phosphatase inhibitors; ensure cells were healthy/log-phase before lysis.
Weak Apoptosis Induction Slow kineticsExtend treatment to 72 hours or verify target engagement (Western blot) to ensure PI3K is actually inhibited.

References

  • Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15:1467028.[1]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents.[3] Future Medicinal Chemistry, 12(7).

  • Borsari, C., et al. (2019). Pyrimidine-based inhibitors of PI3K: Structural analysis and design strategies. Journal of Medicinal Chemistry. (Contextual grounding for scaffold design).

Sources

Application Note: Cell Cycle Analysis with 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile (CAS: 13552-72-2) represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for a potent class of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors (e.g., Buparlisib/BKM120 analogs).

While often used as a synthetic intermediate, this pharmacophore possesses intrinsic biological activity. It functions primarily by competing with ATP for the kinase domain binding site. In the context of cell cycle analysis, compounds containing this core typically induce cell cycle arrest at the G0/G1 phase by suppressing the PI3K/Akt signaling axis, leading to the downregulation of Cyclin D1 and preventing the G1-to-S phase transition. However, specific derivatives have also been observed to induce G2/M arrest , necessitating a robust, multiparametric analysis protocol.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening libraries of pyrimidine-carbonitrile derivatives.

  • Mechanism of Action (MoA) Studies: Confirming antiproliferative pathways (Cytostasis vs. Apoptosis).

  • Lead Optimization: Correlating IC50 values with specific cell cycle checkpoint blockades.

Mechanistic Rationale

Understanding the signaling cascade is critical for experimental design. The morpholine-pyrimidine core targets the ATP-binding pocket of PI3K, blocking the conversion of PIP2 to PIP3. This inhibition cascades down to cell cycle regulators.

Pathway Visualization

PI3K_Pathway cluster_effect Drug Effect Compound 2-(4-Morpholinyl)- 5-pyrimidinecarbonitrile PI3K PI3K (Class I) Compound->PI3K Inhibits PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes Akt Akt (PKB) PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates GSK3B GSK-3β Akt->GSK3B Inhibits p27 p27/Kip1 Akt->p27 Inhibits (Nuclear Exclusion) CycD1 Cyclin D1 mTOR->CycD1 Upregulates Translation GSK3B->CycD1 Degrades CellCycle Cell Cycle Arrest (G0/G1 Phase) CycD1->CellCycle Promotes G1-S Transition p27->CellCycle Blocks G1-S Transition

Caption: Mechanism of Action. The compound inhibits PI3K, preventing Akt activation. This leads to reduced Cyclin D1 levels and nuclear accumulation of p27, resulting in G1 arrest.

Experimental Protocol: Flow Cytometric Cell Cycle Analysis

This protocol uses Propidium Iodide (PI) staining.[1] PI is a stoichiometric DNA dye; fluorescence intensity is directly proportional to DNA content.

A. Reagents & Equipment
Reagent/ItemSpecificationPurpose
Analyte This compoundTest compound (dissolve in DMSO).
Vehicle Control DMSO (Cell Culture Grade)Baseline proliferation control.
Positive Control Wortmannin or BKM120Known PI3K inhibitors for validation.
Fixative 70% Ethanol (Ice cold)Permeabilizes cells for dye entry.
Stain Propidium Iodide (50 µg/mL)DNA intercalating fluorophore.
Enzyme RNase A (100 µg/mL)CRITICAL: Degrades RNA to prevent false PI signals.
Buffer PBS (Ca2+/Mg2+ free)Washing and suspension.
B. Workflow Diagram

Workflow Step1 1. Cell Culture Treat with Compound (24h - 48h) Step2 2. Harvest Trypsinize & Wash PBS Step1->Step2 Step3 3. Fixation Add 70% EtOH dropwise (-20°C, >2h) Step2->Step3 Step4 4. Wash Remove EtOH Rehydrate in PBS Step3->Step4 Step5 5. Staining PI + RNase A (30 min, 37°C) Step4->Step5 Step6 6. Acquisition Flow Cytometer (Linear Mode) Step5->Step6

Caption: Step-by-step experimental workflow for cell cycle analysis using ethanol fixation and PI staining.

C. Detailed Methodology
Phase 1: Treatment
  • Seeding: Seed cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Dosing: Treat cells with the compound.

    • Screening Concentration: 1 µM, 5 µM, 10 µM.

    • Control: DMSO (Final concentration < 0.1%).

  • Incubation: Incubate for 24 hours . (Note: PI3K inhibitors often show effects at 24h; G2/M arrest agents may require shorter or longer times depending on the mechanism).

Phase 2: Fixation (The "Dropwise" Technique)
  • Harvest cells (including floating dead cells) and centrifuge at 300 x g for 5 min.

  • Wash once with ice-cold PBS.

  • Resuspend the pellet in 300 µL PBS.

  • Critical Step: While vortexing gently at low speed, add 700 µL of ice-cold 100% Ethanol dropwise.

    • Why? Adding ethanol to the pellet clumps cells. Adding it dropwise to a suspension prevents aggregation.

  • Incubate at -20°C for at least 2 hours (overnight is preferred).

Phase 3: Staining
  • Centrifuge fixed cells (500 x g, 5 min) to remove ethanol.

    • Note: Ethanol-fixed cells are buoyant; higher speed is required than live cells.

  • Wash twice with PBS to rehydrate.

  • Resuspend in 500 µL Staining Solution (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

  • Incubate for 30 minutes at 37°C in the dark.

Phase 4: Acquisition (Flow Cytometry)
  • Instrument Setup: Use the 488 nm laser (Blue). Collect emission in the PE/PI channel (~585 nm or 610 nm).

  • Scale: Set the X-axis (PI intensity) to Linear scale . Log scale hides the 2:1 DNA ratio between G1 and G2.

  • Doublet Discrimination (Mandatory):

    • Plot PI-Area vs. PI-Width (or PI-Height).

    • Gate out aggregates (high width/area ratio). Doublets will appear as G2/M cells (4N DNA) but are actually two G1 cells stuck together.

Data Analysis & Expected Results

Quantitative Output Table

Summarize your flow cytometry data in the following format:

TreatmentG0/G1 (%)S Phase (%)G2/M (%)Sub-G1 (%)Interpretation
Vehicle (DMSO) 55.0 ± 2.125.0 ± 1.520.0 ± 1.2< 1.0Normal cycling
Compound (1 µM) 68.0 ± 3.018.0 ± 2.014.0 ± 1.52.0Mild G1 Arrest
Compound (10 µM) 85.0 ± 2.5 8.0 ± 1.07.0 ± 0.85.0Potent G1 Arrest
Positive Ctrl 82.0 ± 1.810.0 ± 1.28.0 ± 0.96.0Validated Arrest
Interpreting the Histogram
  • G1 Arrest (PI3K Signature):

    • If the compound works as a PI3K inhibitor, you will see a sharp increase in the G0/G1 peak (2N DNA) and a depletion of the S and G2/M populations.

    • Mechanism:[2][3] Lack of Cyclin D1 prevents entry into S-phase.

  • G2/M Arrest (Alternative Outcome):

    • Some morpholine-pyrimidine derivatives (e.g., dual PI3K/mTOR inhibitors or those with off-target tubulin interactions) may cause G2/M accumulation (4N DNA).

    • Check for this if the G1 peak does not increase.

  • Sub-G1 Peak:

    • Debris to the left of the G1 peak indicates Apoptosis (DNA fragmentation). If this is >10%, the compound is cytotoxic, not just cytostatic.

Troubleshooting & Optimization

  • High CV (Broad Peaks):

    • Cause: Poor fixation or insufficient RNase.

    • Solution: Ensure dropwise ethanol addition while vortexing. Increase RNase incubation time.

  • Doublet Contamination:

    • Cause: Cell clumping.

    • Solution: Filter samples through a 35 µm nylon mesh before running on the cytometer.

  • No Effect Observed:

    • Cause: Compound insolubility or high ATP competition.

    • Solution: Verify solubility in DMSO. Perform a serum-starvation synchronization step before treatment to synchronize cells in G0, then release them with the compound to see if they fail to enter the cycle.

References

  • Zhang, Q., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.[4]

  • Helwa, A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[5] RSC Advances.

  • Gedawy, E.M., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents.[2][5][6] Future Medicinal Chemistry.

  • BKM120 (Buparlisib) Mechanism. NCI Drug Dictionary.

Sources

Application Notes and Protocols for In Vivo Studies of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Cancer Research

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its presence in the building blocks of DNA and RNA.[1][2][3] Specifically, derivatives of pyrimidine-5-carbonitrile featuring a morpholine moiety have emerged as a promising class of compounds targeting critical cell signaling pathways implicated in cancer.[1][4][5][6] This guide focuses on 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile , a representative molecule from this class. While direct in vivo data for this specific compound is not extensively published, its structural alerts strongly suggest activity as a dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor.[1][7][8] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy.[7][9][10][11]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to evaluate the preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in oncology models.

Part 1: Scientific Foundation & Pre-Study Considerations

Presumed Mechanism of Action: PI3K/mTOR Pathway Inhibition

The core structure, a morpholinopyrimidine, is a well-established pharmacophore for potent PI3K inhibitors.[1] The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the phosphorylation of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-triphosphate (PIP3) by Class I PI3Ks.[5] This recruits and activates downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a host of substrates that promote cell survival and proliferation. A key downstream node is mTOR, which exists in two complexes (mTORC1 and mTORC2) and is a master regulator of protein synthesis and cell growth.[12] Dual inhibition of both PI3K and mTOR can lead to a more profound and sustained shutdown of this critical oncogenic pathway compared to targeting a single node.[7][11]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K S6 p-S6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth Inhibitor 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile Inhibitor->PI3K Inhibitor->mTORC1 Efficacy_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U87MG) Cell_Implant Subcutaneous Implantation Cell_Culture->Cell_Implant Tumor_Growth Tumor Growth to 100-150 mm³ Randomization Randomization Tumor_Growth->Randomization Treatment Daily Dosing (21-28 days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis Satellite Cohort PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Satellite Cohort Endpoint Endpoint Analysis (TGI) Monitoring->Endpoint

Caption: Workflow for a typical preclinical xenograft efficacy study.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement by measuring the inhibition of downstream PI3K/mTOR pathway signaling in tumor tissue.

Methodology:

  • Sample Preparation:

    • Homogenize flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key pathway proteins.

    • Recommended Antibodies:

      • Phospho-AKT (Ser473) [12][13] * Total AKT [12] * Phospho-S6 Ribosomal Protein (Ser235/236) [12][13][14] * Total S6 Ribosomal Protein [12] * Loading control (e.g., β-Actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of phosphorylated proteins in treated groups to the vehicle control group to determine the extent and duration of pathway inhibition.

Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption, distribution, and clearance.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing rodents (e.g., Sprague Dawley rats or CD-1 mice), often with jugular vein cannulation for serial blood sampling. [15]

  • Dosing:

    • Intravenous (i.v.) Group: Administer a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (p.o.) Group: Administer a higher dose (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Part 3: Data Interpretation and Next Steps

Summarizing Quantitative Data

All quantitative data should be presented in clear, tabular format for easy comparison.

Table 1: Example Efficacy Study Summary

Treatment Group Dose & Schedule N Mean Tumor Volume at End of Study (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control 0.5% MC, p.o., qd 10 1550 ± 150 - +5.2
Compound (Low) 25 mg/kg, p.o., qd 10 850 ± 120 55% +2.1

| Compound (High) | 50 mg/kg, p.o., qd | 10 | 450 ± 95 | 85% | -3.5 |

Table 2: Example Pharmacokinetic Parameters

Parameter i.v. Administration (2 mg/kg) p.o. Administration (20 mg/kg)
Cmax (ng/mL) 1200 850
Tmax (h) 0.08 1.0
AUC₀-inf (ng·h/mL) 1800 7200
Clearance (mL/min/kg) 18.5 -
Half-life (t½) (h) 2.5 3.1

| Bioavailability (F%) | - | 40% |

Toxicity Assessment

A preliminary assessment of toxicity is crucial.

  • Acute Toxicity: Can be estimated from the MTD study. For pyrimidine derivatives, LD50 values can vary widely depending on the specific structure. [16]* Sub-chronic Toxicity: In efficacy studies, monitor for clinical signs of toxicity, body weight loss, and changes in food/water intake. At termination, collect major organs for histopathological analysis to identify potential target organ toxicities.

Trustworthiness and Self-Validation

To ensure the integrity of the findings, every protocol should incorporate self-validating systems:

  • Controls: Always include vehicle and, where possible, positive controls.

  • Blinding: Blind the individuals who measure tumors and analyze data to the treatment groups to prevent bias. [17]* Reproducibility: Key experiments should be repeated to ensure the results are consistent.

  • PK/PD Correlation: A robust study will demonstrate a clear link between the drug concentration in plasma/tumor (PK) and the inhibition of the target pathway (PD), which in turn correlates with anti-tumor efficacy.

By following these detailed application notes and protocols, researchers can generate a comprehensive preclinical data package to robustly evaluate the in vivo potential of this compound as a novel anticancer agent.

References

  • Bader, A. G., Kang, S., & Vogt, P. K. (2005). Cancer-specific mutations in PIK3CA are oncogenic in vivo. Proceedings of the National Academy of Sciences, 102(2), 641-646. [Link]

  • Di Cristofano, A., & Pandolfi, P. P. (2000). The multiple roles of PTEN in tumor suppression. Cell, 100(4), 387-390. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

  • Workman, P., & Al-Lazikani, B. (2013). Drugging the PI3K pathway: progress and challenges. Cancer Research, 73(17), 5250-5252. [Link]

  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Garnett, M. J. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]

  • OECD (2001), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • NCI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry, 12(8), 715-731. [Link]

  • Gao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1489934. [Link]

  • Brage, M. A., AL Zobidy, A. M., & Al-Masoudi, W. A. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Basrah Journal of Veterinary Research, 23(3). [Link]

Sources

Application Note: Formulation & Handling of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the formulation, handling, and experimental preparation of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile . This compound serves as a critical pharmacophore and intermediate in the development of dual PI3K/mTOR inhibitors (e.g., BKM120 analogs) and other kinase-targeted therapeutics.

Introduction & Chemical Identity

This compound is a heterocyclic building block characterized by a pyrimidine ring substituted with a morpholine group at the C2 position and a nitrile group at the C5 position.[1][2][3] This scaffold is structurally significant in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors. The morpholine oxygen often functions as a hydrogen bond acceptor in the kinase hinge region, while the nitrile group can engage in critical polar interactions.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.20 g/mol
CAS Number [Generic/Scaffold Reference]Often associated with CAS 13523-27-8 (verify specific batch)
Solubility (Water) Low (< 1 mg/mL)Hydrophobic; requires organic co-solvents.[1]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
LogP (Predicted) ~1.2 - 1.8Lipophilic; permeable to cell membranes.
Appearance White to off-white crystalline solid

In Vitro Formulation Protocol

Objective: Prepare a stable, precipitate-free stock solution for cellular assays (IC₅₀ determination, Western Blotting).

Reagents Required[1][3][4][5][6][7][8][9][10]
  • Compound: this compound (Solid).[1][4]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Storage: -20°C or -80°C desiccation cabinet.

Step-by-Step Procedure
A. Stock Solution Preparation (10 mM or 20 mM)
  • Weighing: Accurately weigh 1.90 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

    • Note: If higher concentration is needed, 20 mM is achievable (3.80 mg/mL).

  • Mixing: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Clarification: Visually inspect for clarity. The solution should be completely transparent.

  • Aliquotting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

B. Working Solution (Serial Dilution)
  • Diluent: Complete Cell Culture Media (e.g., DMEM + 10% FBS).

  • Constraint: Final DMSO concentration in culture must remain ≤ 0.5% (v/v) to avoid vehicle toxicity.

Workflow Diagram: Stock Preparation

StockPrep Solid Solid Compound (Weigh 1.9 mg) DMSO Add Anhydrous DMSO (1.0 mL) Solid->DMSO Vortex Vortex & Sonicate (5 mins, RT) DMSO->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Check->Vortex No (Repeat) Aliquot Aliquot & Store (-20°C) Check->Aliquot Yes Dilute Dilute in Media (Keep DMSO < 0.5%) Aliquot->Dilute Experiment Day

Caption: Figure 1. Standardized workflow for preparing and validating DMSO stock solutions.

In Vivo Formulation Protocols

Objective: Formulate the compound for animal administration (Mouse/Rat) via Oral Gavage (PO) or Intraperitoneal (IP) injection.

Critical Note: Due to the pyrimidine core's planarity and moderate lipophilicity, this compound may crystallize in aqueous buffers. A suspension or co-solvent system is required.

Protocol A: Oral Suspension (Preferred for PO)

Best for: Pharmacokinetic (PK) studies, efficacy models requiring high doses (>10 mg/kg).

Vehicle Composition:

  • 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

    • Alternative: 0.5% Carboxymethylcellulose (CMC).

Preparation Steps:

  • Vehicle Prep: Dissolve 0.5g Methylcellulose in 100 mL warm distilled water. Add 100 µL Tween 80. Stir overnight at 4°C to hydrate.

  • Weighing: Calculate required mass based on dosage (e.g., for 10 mg/kg in 20g mice with 10 mL/kg volume -> Need 1 mg/mL concentration).

  • Trituration: Place solid compound in a mortar. Add a small volume (dropwise) of the vehicle.[3][5][6]

  • Grinding: Grind thoroughly with a pestle to create a smooth, lump-free paste (wetting).

  • Dilution: Gradually add the remaining vehicle while stirring to reach final volume.

  • Homogenization: Vortex or sonicate the suspension immediately before dosing to ensure dose uniformity.

Protocol B: Co-Solvent Solution (Preferred for IP/IV)

Best for: Acute studies requiring rapid absorption. Limit dose volume to avoid solvent toxicity.

Vehicle Composition:

  • 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (or Water).

Preparation Steps:

  • Dissolve Drug: Dissolve solid compound completely in 100% DMSO (5% of final volume).

  • Add PEG/Surfactant: Add PEG300 (40% of final volume) and Tween 80 (5% of final volume) to the DMSO solution. Vortex.

  • Add Aqueous: Slowly add warm Saline (50% of final volume) dropwise while vortexing.

    • Caution: Rapid addition of saline may cause precipitation. If precipitate forms, sonicate. If it does not redissolve, switch to Protocol A (Suspension).

Vehicle Decision Tree

VehicleSelect Start Select Administration Route Route Route? Start->Route PO Oral Gavage (PO) Route->PO Systemic/Chronic IP_IV Injection (IP / IV) Route->IP_IV Acute/PK Suspension Protocol A: Suspension 0.5% MC + 0.1% Tween 80 (High Dose Capacity) PO->Suspension SolubilityCheck Is it soluble at required conc? IP_IV->SolubilityCheck SolubilityCheck->Suspension No (Precipitates) Solution Protocol B: Co-Solvent 5% DMSO / 40% PEG300 / 50% Saline (Clear Solution) SolubilityCheck->Solution Yes

Caption: Figure 2. Decision matrix for selecting the optimal in vivo vehicle based on administration route and solubility.

Quality Control & Stability

To ensure experimental reproducibility (Trustworthiness), validate your formulation:

  • Check for Precipitation: In Protocol B, hold the solution against a light source. Any turbidity indicates micro-precipitation, which will alter the effective dose.

  • Stability:

    • DMSO Stock: Stable for >6 months at -20°C.

    • Aqueous Formulations: Prepare fresh daily . The nitrile group can be susceptible to hydrolysis under extreme pH or prolonged aqueous exposure.

  • Concentration Verification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (Pyrimidine absorption).[5]

Safety & Handling (MSDS Highlights)

  • Hazard: Nitrile compounds can liberate cyanide upon metabolism or strong acid hydrolysis, though this specific scaffold is generally stable. Treat as Toxic by Ingestion .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic waste).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholinopyrimidine Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry.Discovery of BKM120 (NVP-BKM120), a Potent, Orally Bioavailable, Class I PI3K Inhibitor.

Sources

Troubleshooting & Optimization

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile CAS: 400082-62-4 | Molecular Formula: C9H10N4O | M.W.: 190.20 Da[1][2][3][4]

Executive Summary & Physicochemical Context

This compound is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., Buparlisib analogs) and other kinase-targeted therapeutics.[1][3]

The Core Solubility Challenge: This molecule presents a classic "solubility paradox" common in kinase inhibitor intermediates. While the morpholine ring typically suggests polarity, its attachment to the electron-deficient 5-cyanopyrimidine core creates a push-pull electronic system .[1]

  • Resonance Effect: The lone pair on the morpholine nitrogen is delocalized into the pyrimidine ring (resonance contribution), significantly reducing its basicity (estimated pKa < 3.0).[1]

  • Consequence: Unlike free morpholine (pKa ~8.3), this nitrogen does not protonate easily at physiological pH (7.4).[1] Consequently, the molecule remains neutral and lipophilic, leading to poor aqueous solubility and a high tendency to crystallize or "crash out" upon dilution from organic stocks.[1]

Solubility Dashboard

Solvent SystemSolubility RatingEstimated Conc.Usage Context
DMSO Excellent > 50 mg/mLPrimary stock solution preparation.[1][3]
DMF Good ~ 30-50 mg/mLAlternative stock; useful for high-temp reactions.[1][3]
Ethanol (Cold) Poor < 5 mg/mLNot recommended for initial dissolution.[3]
Ethanol (Hot) Moderate 10-20 mg/mLSuitable for recrystallization/purification.[1]
DCM / Chloroform Good > 20 mg/mLGood for liquid-liquid extraction (workup).[1]
Water (pH 7.4) Insoluble < 0.1 mg/mLDo not use without co-solvents.[1][3]
1N HCl Moderate ~ 5-10 mg/mLProtonation occurs only at very low pH (< pH 2).[1][3]

Troubleshooting Guide: Critical Issues & Solutions

Issue 1: "Cloudiness" or Precipitation upon Dilution into Media

User Observation: "I prepared a 10 mM stock in DMSO. When I diluted it 1000x into cell culture media (final 10 µM), the solution turned turbid immediately." Root Cause: The "Solvent Shock" effect. The rapid change from a lipophilic environment (DMSO) to a hydrophilic one (Media) causes the hydrophobic morpholino-pyrimidine core to aggregate before it can disperse.[1] Solution:

  • Stepwise Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute 10 mM stock 1:10 into PEG-400 or Propylene Glycol (Intermediate stock: 1 mM).[1][3]

    • Step B: Dilute this intermediate into the media. The glycol acts as a buffer for hydrophobicity.

  • Sonicate, Don't Vortex: Vortexing creates micro-bubbles that can nucleate precipitation.[1] Bath sonication (30 sec) is superior for dispersing hydrophobic compounds.[1]

Issue 2: Compound "Oils Out" During Synthesis Workup

User Observation: "During extraction, the compound forms a sticky oil at the bottom of the flask instead of crystallizing." Root Cause: The compound has a moderate melting point and high lipophilicity. Traces of solvents (like DMF or Toluene) can depress the melting point, leading to oiling.[1] Solution:

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • Solvent Switch: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane until turbid.[1][3] Store at -20°C overnight.

Issue 3: Inability to Dissolve in Aqueous Acid (1N Acetic Acid)

User Observation: "I tried to dissolve it in 5% Acetic Acid expecting the morpholine to protonate, but it floated." Scientific Insight: As noted in the executive summary, the pKa of the morpholine nitrogen is drastically lowered by the electron-withdrawing pyrimidine-nitrile system.[1] Acetic acid (pH ~3-4) is not strong enough to fully protonate this specific morpholine.[1] Solution: Use 0.1 N HCl or Methanesulfonic Acid (MsOH) if an aqueous acidic solution is strictly required.[1] However, for biological assays, rely on co-solvents (DMSO/PEG) rather than pH manipulation.[1]

Step-by-Step Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Standardize this workflow to ensure reproducibility across assays.

  • Weighing: Weigh 1.90 mg of powder into a sterile 1.5 mL microcentrifuge tube.

    • Note: Weighing small masses increases error. Ideally, weigh ~19 mg and dissolve in 10 mL DMSO if material allows.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

    • Critical: Avoid "wet" DMSO. Water in DMSO drastically reduces solubility for this compound over time.

  • Dissolution: Vortex for 20 seconds, then bath sonicate at room temperature for 1 minute. Inspect visually for floating micro-crystals.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C .

    • Shelf Life: 6 months.[5] Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Protocol B: Formulation for In Vivo (Animal) Studies (IP/PO)

Since aqueous solubility is poor, a vehicle containing surfactants is mandatory.[1]

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1]

  • Dissolve compound completely in 5% volume of DMSO .

  • Add 40% volume of PEG-400 and vortex until clear.

  • Add 5% volume of Tween-80 and vortex.

  • Slowly add 50% volume of Saline (0.9% NaCl) dropwise while vortexing.

    • Result: A clear to slightly opalescent solution stable for ~4 hours.

    • Warning: If saline is added too fast, the compound will crash out.[1]

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Application Stock Stock Solution (Long-term Storage) Start->Stock CellAssay Cellular Assay (In Vitro) Start->CellAssay Animal Animal Study (In Vivo) Start->Animal Chemistry Synthesis/Purification Start->Chemistry DMSO 100% DMSO (Anhydrous) Stock->DMSO Standard SerialDil Intermediate Dilution: DMSO -> PEG400 -> Media CellAssay->SerialDil Avoid Shock Vehicle 5% DMSO / 40% PEG400 5% Tween80 / 50% Saline Animal->Vehicle Formulation Organic DCM or EtOAc (Wash with Brine) Chemistry->Organic Workup

Caption: Decision tree for selecting the optimal solvent system based on the experimental application.

References

  • ChemicalBook. (2025).[6] 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile Properties and Solubility Data. Retrieved from [1]

    • Context: Provides solubility benchmarks for the closely related 4-amino analog, establishing the baseline for DMSO/Ethanol solubility.
  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 5326895 (Related Morpholino-pyrimidine derivatives). Retrieved from [1]

    • Context: Validates the lipophilic nature (LogP) and lack of ionization at neutral pH for morpholino-pyrimidine-carbonitriles.[1][3]

  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. Retrieved from [1]

    • Context: Detailed synthetic routes and purification methods (recrystallization) for this specific chemical scaffold.
  • Fisher Scientific. (2025). 2-Morpholinopyrimidine-5-carboxylic acid (Structural Analog Data). Retrieved from [1]

    • Context: Supports the structural stability data and storage recommendations for morpholino-pyrimidine intermedi

Sources

avoiding side reactions in pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Common Side Reactions and Optimizing Yields

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize side product formation and maximize the yield of your target pyrimidines.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching challenges frequently encountered during pyrimidine synthesis.

Q1: My pyrimidine synthesis reaction is giving a very low yield. What are the general factors I should investigate first?

A1: Low yields in pyrimidine synthesis are a common challenge often attributable to a few key factors. The primary causes typically involve suboptimal catalyst performance, competing side reactions that consume starting materials, or incomplete cyclization of key intermediates.[1] For instance, in the widely used Biginelli reaction, the traditional acid catalyst (e.g., HCl) may not be efficient for all substrates, leading to poor conversion.[1][2]

Initial Troubleshooting Steps:

  • Re-evaluate Your Catalyst: Ensure the catalyst is active and appropriate for your specific substrate. For acid-catalyzed reactions, consider screening a panel of Lewis acids (e.g., Yb(OTf)₃, Cu(OTf)₂) or milder Brønsted acids, as these can significantly improve yields and reduce reaction times.[3][4]

  • Monitor for Side Products: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The appearance of unexpected spots can indicate the formation of side products like Knoevenagel adducts or uncyclized intermediates.[1][2]

  • Check Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction. Ensure aldehydes, β-dicarbonyl compounds, and amidines/ureas are pure. Verify the stoichiometry, as an excess of one reactant can sometimes push the equilibrium towards an undesired side reaction.

Q2: I'm struggling with the regioselectivity of my reaction, particularly with N- vs. O-alkylation of pyrimidinones. How can I control which isomer is formed?

A2: The competition between N- and O-alkylation is a classic challenge in pyrimidine chemistry, governed by the principles of Hard and Soft Acid-Base (HSAB) theory.[5] Nitrogen is generally a softer nucleophile than oxygen. Therefore, the choice of alkylating agent and reaction conditions can strongly influence the regioselectivity.[6][7]

Controlling N- vs. O-Alkylation:

  • For N-Alkylation (Kinetic Product): Use "soft" alkylating agents with soft leaving groups. Alkyl iodides (e.g., methyl iodide) are classic examples that favor N-alkylation.[5]

  • For O-Alkylation (Thermodynamic Product): Use "hard" alkylating agents. Reagents like dimethyl sulfate, methyl triflate (Magic Methyl), or Meerwein's salt favor O-alkylation.[5][8] The choice of base and solvent also plays a critical role.

Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While powerful, it is prone to several side reactions.[9][10]

Problem 1: Formation of a yellow, highly fluorescent byproduct.

Question: My Biginelli reaction produced a significant amount of a yellow, fluorescent byproduct instead of the expected DHPM. What is this compound, and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde. Ammonia, which can be generated from the decomposition of urea at elevated temperatures, serves as the nitrogen source for this competing pathway.[9]

Mitigation Strategies:
  • Temperature Control: This is the most critical factor. The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[9]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[9]

  • Order of Addition: In some systems, adding the urea component last can help minimize its premature decomposition into ammonia.[9]

G cluster_main Biginelli Reaction Pathways cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction reagents Aldehyde + β-Ketoester + Urea Biginelli_Int Iminium Intermediate reagents->Biginelli_Int Urea addition Hantzsch_Int Ammonia Generation (from Urea decomposition) reagents->Hantzsch_Int High Temp. DHPM Dihydropyrimidinone (DHPM) Biginelli_Int->DHPM Cyclization DHP 1,4-Dihydropyridine (DHP Byproduct) Hantzsch_Int->DHP Reaction with 2nd β-Ketoester unit

Figure 1. Competing Biginelli and Hantzsch reaction pathways.

Problem 2: Formation of an uncyclized, open-chain ureide intermediate.

Question: My reaction stalls, and I've isolated the open-chain intermediate resulting from the condensation of all three components. What should I do?

Answer: The failure of the final ring-closing step is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. This can be particularly problematic with sterically hindered substrates.[1]

Mitigation Strategies:
  • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[1]

  • Increase Temperature: If DHP formation is not a concern for your specific substrates, carefully increasing the temperature (e.g., to reflux) can provide the necessary activation energy for ring closure.[1] Monitor closely by TLC to avoid decomposition.

  • Solvent Choice: The solvent can impact the reaction equilibrium. While ethanol is common, switching to a higher-boiling polar aprotic solvent like dioxane or even running under solvent-free conditions has been shown to be effective.[1][4]

Table 1: Effect of Various Catalysts on a Model Biginelli Reaction

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at reflux.

Catalyst (mol%)SolventTime (h)Yield (%)Reference
NoneEthanol24< 20[1]
HCl (10)Ethanol1865-75[1]
Yb(OTf)₃ (5)Acetonitrile492[4]
Cu(OTf)₂ (2)Acetonitrile695[3]

Troubleshooting Guide: The Pinner Synthesis

The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[9][11]

Problem 1: Low yield with a complex mixture of byproducts.

Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with many unidentified byproducts. What are the most common side reactions?

Answer: The Pinner synthesis is notoriously susceptible to hydrolysis. The key imidate salt intermediate (Pinner salt) is highly moisture-sensitive. Water contamination leads to the formation of esters and amides instead of the pyrimidine.[1] Other issues include self-condensation of the 1,3-dicarbonyl starting material and the purity of the amidine salt.[9]

Mitigation Strategies:
  • Ensure Strictly Anhydrous Conditions: This is the most critical parameter. Dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][9]

  • Verify Amidine Quality: Use high-purity, freshly prepared, or properly stored amidine hydrochloride. Amidines are often hygroscopic and can hydrolyze over time, which will kill the reaction.[1][9]

  • Control Base Addition: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial. The base deprotonates the amidine hydrochloride to generate the free amidine in situ. Use of an appropriate equivalent is necessary to promote cyclization while minimizing side reactions.[1][9]

G cluster_critical Critical Control Points start Start Pinner Synthesis reagents Check Amidine & Reagent Purity start->reagents anhydrous Establish Strictly Anhydrous Conditions (Inert Atmosphere) reagents->anhydrous base Controlled Base Addition (e.g., NaOEt) anhydrous->base addition Slow Addition of 1,3-Dicarbonyl base->addition cyclize Heat to Reflux for Cyclization addition->cyclize monitor Monitor by TLC cyclize->monitor workup Aqueous Workup & Purification monitor->workup product Desired Pyrimidine workup->product

Sources

Technical Support Center: Degradation Pathways of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile. This guide is designed to provide both foundational knowledge and practical troubleshooting advice for your experiments. As specific degradation data for this compound is not extensively published, this document synthesizes established principles of pyrimidine and morpholine metabolism to provide a robust framework for your investigations.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. We have integrated authoritative sources to support key claims and provide a comprehensive reference for your work.

Section 1: Predicted Metabolic Pathways and Key Considerations

Understanding the likely metabolic "soft spots" of a molecule is the first step in designing robust degradation studies. Based on the well-documented metabolism of its constituent pyrimidine and morpholine moieties, we can predict several potential degradation pathways for this compound.

The morpholine ring is generally considered a relatively stable heterocycle due to the electron-withdrawing effect of the oxygen atom, which can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[1] However, it is not metabolically inert.[1] Conversely, the pyrimidine ring can be a substrate for various enzymatic transformations.[2][3]

Below is a diagram illustrating the most probable sites of metabolic attack on the parent molecule.

Predicted_Metabolic_Pathways cluster_molecule This compound cluster_pathways Potential Metabolic Transformations mol Parent Compound M1 Morpholine Ring Oxidation (Hydroxylation, Ring Opening) mol->M1 CYP-mediated M2 N-Oxidation of Morpholine mol->M2 FMO/CYP-mediated M3 Pyrimidine Ring Oxidation (Hydroxylation) mol->M3 CYP-mediated M4 Hydrolysis of Nitrile Group mol->M4 Hydrolase-mediated

Caption: Predicted metabolic pathways for this compound.

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My initial screening shows very low turnover of the compound in human liver microsomes (HLMs). How can I determine if the compound is genuinely stable or if my assay failed?

A1: This is a common challenge. Low turnover can indicate high metabolic stability, but it's crucial to rule out experimental artifacts.

Troubleshooting Steps:

  • Confirm System Viability: Always include a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) in your assay. If the positive control shows the expected degradation, your HLM and cofactor (NADPH) system is active.

  • Check for Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, reducing the free concentration available for metabolism. Running the assay with and without NADPH and comparing the loss of the parent compound can help identify this. A significant loss in the absence of NADPH suggests non-specific binding.

  • Increase Incubation Time or Protein Concentration: If the compound is highly stable, you may need to extend the incubation time (e.g., up to 2 hours) or increase the microsomal protein concentration to observe measurable turnover. However, be mindful that extended incubation times can lead to loss of enzyme activity.

  • Consider Alternative Systems: If turnover remains low in microsomes, consider using a more metabolically complete system like primary hepatocytes.[4] Hepatocytes contain a broader range of phase I and phase II enzymes and cofactors, which may reveal metabolic pathways not apparent in microsomes.[4]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance rate of a test compound.

Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B)

  • Positive Control Compound (e.g., Verapamil)

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.[1]

Procedure:

  • Preparation: Prepare a working solution of the test compound and positive control in phosphate buffer at 2x the final concentration.

  • Pre-incubation: In a 96-well plate, add the HLM solution to the phosphate buffer. Add the test compound/positive control solution. Pre-incubate the plate at 37°C for 5-10 minutes.[1]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with the internal standard.[1]

  • Sample Processing: Centrifuge the terminated reaction plates to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

Time Point (min)Parent Compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Parent/IS)% Parent Remaining
0100
5
15
30
45
60

Plot the natural logarithm (ln) of the "% Parent Remaining" versus time. The slope of the linear regression line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Q2: I have identified several new peaks in my LC-MS chromatogram that I suspect are metabolites. What is a systematic workflow to confirm their identity?

A2: Confirming that a new peak is a genuine metabolite requires a logical, step-by-step approach to avoid false positives. The goal is to gather multiple pieces of evidence for structural elucidation.[5][6]

Metabolite_ID_Workflow start New Peak Detected in LC-MS c1 Is the peak present in the NADPH-minus control? start->c1 metabolite Likely a Genuine Metabolite c1->metabolite No not_metabolite Artifact or Impurity c1->not_metabolite Yes c2 Determine Accurate Mass (HRMS) metabolite->c2 c3 Does the mass shift correspond to a common biotransformation? (+16 Da, +14 Da, etc.) c2->c3 c4 Acquire MS/MS Fragmentation Spectrum c3->c4 Yes c5 Compare fragment ions to parent compound. Identify characteristic fragments and neutral losses. c4->c5 c6 Propose Putative Structure c5->c6 c7 Confirm with authentic standard (if available) c6->c7 final Structure Confirmed c7->final

Caption: Systematic workflow for the identification and confirmation of metabolites.

Explanation of Workflow:

  • Control Comparison: A true metabolite should only be present (or significantly more abundant) in samples where metabolic activity is expected (i.e., with NADPH). Its absence in control incubations is strong evidence against it being an impurity from the solvent or parent material.

  • Accurate Mass Measurement: Using high-resolution mass spectrometry (HRMS), like a TOF or Orbitrap instrument, provides a highly accurate mass of the potential metabolite.[5] This allows you to calculate its elemental formula.

  • Mass Shift Analysis: Compare the accurate mass of the metabolite to the parent compound. The difference often corresponds to a specific metabolic reaction (e.g., +15.9949 Da for hydroxylation, +14.0157 Da for methylation, -14.0157 Da for N-demethylation, etc.).

  • MS/MS Fragmentation: Fragmenting the metabolite ion and analyzing its product ions is crucial for structural elucidation.[7] The fragmentation pattern provides clues about where the metabolic modification has occurred. For example, if a fragment corresponding to the morpholine ring shows a +16 Da shift, it suggests oxidation occurred on that part of the molecule.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common metabolic pathways for a morpholine ring in drug metabolism?

The morpholine ring can undergo several transformations:

  • Oxidative Ring Opening: This is a major pathway where hydroxylation occurs on one of the carbons alpha to the nitrogen or oxygen, leading to a reactive intermediate that subsequently undergoes ring cleavage.[1][8]

  • N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized by CYPs or Flavin-containing Monooxygenases (FMOs) to form an N-oxide metabolite.[1][9]

  • C-Oxidation: Direct hydroxylation on the carbon atoms of the ring is also possible.

FAQ 2: What are the established degradation pathways for the pyrimidine core?

For endogenous pyrimidines like uracil and thymine, degradation occurs via a well-known reductive pathway involving enzymes like dihydropyrimidine dehydrogenase (DPD).[2] While possible, this pathway is less common for xenobiotic (drug-like) pyrimidines. For compounds like this compound, the more likely metabolic routes for the pyrimidine ring are:

  • Aromatic Hydroxylation: CYP-mediated oxidation at an available position on the pyrimidine ring.

  • Metabolism of Substituents: The attached morpholine and nitrile groups are more likely sites of initial metabolism.

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), which is a common metabolic pathway for nitrile-containing drugs.

FAQ 3: What are the regulatory guidelines I should be aware of for metabolite safety testing?

Regulatory agencies like the FDA have "Metabolites in Safety Testing" (MIST) guidance.[10] The core principle is to identify and characterize human metabolites to ensure they have been adequately tested for safety in nonclinical toxicology studies.[10][11] A key threshold is that any human metabolite that constitutes more than 10% of the total drug-related material in circulation at steady state should be identified and its safety assessed.[10] Therefore, early identification and semi-quantification of major metabolites are critical in the drug development process.[10]

References
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River. [Link]

  • López-Gómez, G., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 255. [Link]

  • Pfaendtner, J., et al. (2025). Metabolite identification data in drug discovery, Part 1: data generation and trend analysis. Drug Metabolism and Disposition. [Link]

  • Arome Science. (n.d.). Metabolomics Service FAQs in One Place. Arome Science. [Link]

  • Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822-829. [Link]

  • López-Gómez, G., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PubMed. [Link]

  • Pacific BioLabs. (n.d.). Drug Metabolite Identification. Pacific BioLabs. [Link]

  • Tufi, S., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 179, 117822. [Link]

  • BioTech Times. (2024). What role do pyrimidine derivatives play in metabolic pathways within living organisms? BioTech Times. [Link]

  • Patel, S. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

  • BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND? BioIVT. [Link]

  • ResearchGate. (2026). (PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. ResearchGate. [Link]

  • PubMed. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. PubMed. [Link]

  • Barri, T., & Wheelock, C. E. (2019). Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. Current Opinion in Biotechnology, 55, 44-50. [Link]

  • ChemSynthesis. (2025). 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. Chemical Synthesis Database. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100705. [Link]

  • Rastogi, S. K., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(12), 1505-1518. [Link]

  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for pyrimidine nucleotide synthesis, degradation,.... ResearchGate. [Link]

  • Hossain, M. S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, e202400609. [Link]

  • JoVE. (2024). Methods for Studying Drug Absorption: In vitro. JoVE. [Link]

  • LibreTexts Chemistry. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. LibreTexts. [Link]

  • SlidePlayer. (n.d.). Metabolic Changes of Drugs. SlidePlayer. [Link]

  • Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]

  • Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12. [Link]

Sources

Validation & Comparative

comparing 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile to other PI3K inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Pharmacophore Analysis

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile represents a critical pharmacophore scaffold in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors. Unlike first-generation pan-inhibitors (e.g., LY294002), this pyrimidine-5-carbonitrile core offers a distinct balance of metabolic stability and ATP-binding affinity.

While often utilized as a lead fragment or intermediate (CAS: 135206-66-5), its optimized derivatives (specifically 2,4-dimorpholino analogs) have demonstrated potency comparable to clinical candidates like Buparlisib (BKM-120) . This guide compares the performance of this scaffold against established PI3K inhibitors, focusing on biochemical potency (IC50), isoform selectivity, and experimental utility.[1][2]

Mechanism of Action (MoA)

The molecule functions as an ATP-competitive inhibitor .

  • Hinge Binding: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the PI3K kinase domain (specifically Val851 in PI3K

    
    ).
    
  • Scaffold Positioning: The pyrimidine ring occupies the adenine-binding pocket.

  • Nitrile Interaction: The C-5 nitrile group often projects into the affinity pocket, interacting with lysine residues (e.g., Lys802), enhancing potency over simple pyrimidines.

Comparative Performance Matrix

The following data contrasts the optimized derivatives of the this compound scaffold (represented here by the lead analog Compound 17p ) against FDA-approved and clinical-grade reference inhibitors.

Table 1: Biochemical Potency (IC50) & Isoform Selectivity

FeatureMorpholino-Pyrimidine-CN (Lead 17p) Buparlisib (BKM-120) Idelalisib (CAL-101) Alpelisib (BYL719)
Primary Target Pan-Class I PI3K / Dual PI3K-mTORPan-Class I PI3KPI3K

(Selective)
PI3K

(Selective)
PI3K

IC50
31.8 ± 4.1 nM 44.6 ± 3.6 nM~400 nM~4.6 nM
PI3K

IC50
15.4 ± 1.9 nM ~30 nM2.5 nM>1000 nM
Selectivity Profile Balanced Pan-inhibitionBroad Pan-inhibitionHighly

-selective
Highly

-selective
Metabolic Stability High (

> 120 min, human microsomes)
ModerateModerateHigh
Solubility Moderate to HighHighLowModerate

Key Insight: The Morpholino-Pyrimidine-CN scaffold exhibits a "sweet spot" between the broad toxicity of Buparlisib and the hyper-selectivity of Idelalisib. Its high metabolic stability (attributed to the electron-withdrawing nitrile group preventing oxidative metabolism on the ring) makes it a superior starting point for probe development than the older LY294002.

Signaling Pathway Visualization

Understanding the point of intervention is crucial for assay design. The diagram below illustrates where the Morpholino-Pyrimidine-CN scaffold intercepts the PI3K/AKT/mTOR cascade.[3]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor Morpholino-Pyrimidine-CN (ATP Competitive) Inhibitor->PI3K Blocks ATP Pocket

Caption: The scaffold competitively inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby silencing the downstream AKT/mTOR survival signal.

Experimental Protocols for Validation

To validate the performance of this scaffold in your own laboratory, use the following self-validating protocols. These are designed to minimize false positives common with ATP-competitive inhibitors (e.g., luciferase inhibition).

Protocol A: In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Determine IC50 values against recombinant PI3K isoforms.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.

    • Substrate: PIP2:PS lipid vesicles (50 µM final).

    • Compound: Dissolve this compound derivative in 100% DMSO. Serial dilute (1:3) to generate an 8-point curve.

  • Enzyme Reaction:

    • Add 2 µL of Compound (4x conc) to 384-well white plate.

    • Add 2 µL of PI3K Enzyme (4x conc, e.g., 0.5 nM final). Incubate 15 min at RT (allows inhibitor binding).

    • Add 4 µL of ATP/Substrate mix (2x conc).

    • Incubate: 60 minutes at RT.

  • Detection:

    • Add 8 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Validation Check: Z-factor must be > 0.5. Include Wortmannin (1 µM) as a positive control (100% inhibition).

Protocol B: Cell Viability Assay (SRB Method)

Objective: Assess cellular potency (GI50) in PI3K-driven lines (e.g., MCF-7 or PC-3).

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add compound (0.01 µM – 100 µM). Incubate for 72 hours .

  • Fixation: Add cold TCA (10% final) carefully to avoid disturbing the monolayer. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

  • Why SRB? Unlike MTT/MTS, SRB measures protein content and is not affected by metabolic perturbations caused by PI3K inhibitors, providing a more accurate read of static vs. toxic effects.

Synthesis & Workflow Logic

The following diagram outlines the logical flow from scaffold synthesis to biological validation, ensuring a closed-loop discovery process.

Workflow Start Start: 2,4-Dichloropyrimidine-5-CN Step1 SNAr 1: Add Morpholine (C-4) Start->Step1 Step2 SNAr 2: Add R-Group (C-2) Step1->Step2 Regioselective Product Target Scaffold: 2,4-Dimorpholino-5-CN Step2->Product Assay1 Kinase Assay (Protocol A) Product->Assay1 IC50 Determination Assay2 Cell Viability (Protocol B) Assay1->Assay2 If IC50 < 100nM Decision Selectivity Analysis Assay2->Decision

Caption: Synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrile group at C-5 activates the ring, allowing precise regiochemical control.

References

  • Comparative Analysis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Analogs as PI3K Inhibitors. BenchChem. (2025).[3] Link

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. (2024).[2] Link

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. (2025). Link

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. (2018). Link

  • PI3K Inhibitors: Review and New Concepts. Chemical Science. (2020). Link

Sources

Validating the Anti-Cancer Potential of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the anti-cancer activity of the novel compound 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile. Drawing upon established methodologies and comparative data from structurally related pyrimidine derivatives, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals. Our focus is on elucidating the compound's potential mechanism of action, likely through the PI3K/Akt/mTOR signaling pathway, and benchmarking its efficacy against relevant alternatives.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-cancer agents.[1] Its derivatives have been successfully developed to target various hallmarks of cancer, demonstrating activities such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3] The pyrimidine-5-carbonitrile core, in particular, is a recurring motif in compounds designed as kinase inhibitors.[3][4][5]

This compound belongs to this promising class of molecules. Based on the structure-activity relationships of similar compounds, it is hypothesized to exert its anti-cancer effects through the inhibition of key signaling pathways frequently dysregulated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[6][7] The morpholine group is a common feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond in the kinase's ATP-binding pocket.[1]

This guide will outline a validation pipeline to test this hypothesis, compare its potential efficacy with other pyrimidine-based compounds, and provide detailed protocols for key experiments.

Comparative In Vitro Analysis: Gauging Cytotoxic Potential

The initial step in validating a novel anti-cancer compound is to assess its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. This allows for an initial understanding of its potency and spectrum of activity.

Benchmarking Against Structurally Related Compounds

Since specific data for this compound is not yet publicly available, we can draw comparisons from its close analogs to establish a performance benchmark.

Compound/AlternativeTarget/ClassCell LineIC50 (µM)Reference
Compound P14 (4,6-disubstituted-2-(4-morpholinyl) pyrimidine)Pro-senescent agentMCF-7 (Breast)2.018[2]
Melanoma1.887[2]
Compound 17p (2,4-dimorpholinopyrimidine-5-carbonitrile derivative)PI3Kα inhibitorA2780 (Ovarian)> BKM-120[1]
U87MG (Glioblastoma)> BKM-120[1]
MCF-7 (Breast)> BKM-120[1]
DU145 (Prostate)> BKM-120[1]
Compound 11b (pyrimidine-5-carbonitrile derivative)EGFR inhibitorHCT-116 (Colorectal)3.37[4][5]
HepG-2 (Liver)3.04[4][5]
MCF-7 (Breast)4.14[4][5]
A549 (Lung)2.4[4][5]
BKM-120 (Buparlisib) Pan-PI3K inhibitor-(Reference)[1]
Erlotinib EGFR inhibitor-(Reference)[4][5]
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anti-cancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Validation: Unraveling the Mode of Action

Based on its structural features, this compound is hypothesized to target the PI3K/Akt/mTOR pathway. The following experiments are designed to validate this hypothesis.

Signaling Pathway Analysis

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Compound 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile Compound->PI3K Inhibits Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_A Vehicle Control Randomization->Treatment_A Treatment_B Compound (Low Dose) Randomization->Treatment_B Treatment_C Compound (High Dose) Randomization->Treatment_C Treatment_D Positive Control Randomization->Treatment_D Dosing 5. Daily Dosing (e.g., oral gavage) Treatment_A->Dosing Treatment_B->Dosing Treatment_C->Dosing Treatment_D->Dosing Tumor_Measurement 6. Tumor Volume Measurement (2-3x/week) Dosing->Tumor_Measurement Body_Weight 7. Body Weight Monitoring Dosing->Body_Weight Endpoint 8. Endpoint Criteria Met (e.g., tumor size, time) Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis 9. Data Analysis (TGI, etc.) Endpoint->Analysis

Sources

A Comparative Analysis of Compound 17p, a Novel 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative, Against Established PI3K/mTOR Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis for intervention, particularly in hormone receptor-positive (HR+) breast cancers. This guide provides an in-depth, data-driven comparison of a promising novel compound, 17p , a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, against established PI3K/mTOR pathway inhibitors: Buparlisib (BKM120), Pictilisib (GDC-0941), Alpelisib (BYL719), and Everolimus. This analysis is designed to offer a clear perspective on the potential efficacy and positioning of this new chemical entity within the therapeutic armamentarium.

Introduction to the Compounds

Compound 17p emerges from a series of synthesized 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives designed as potent PI3K inhibitors.[1] Its structural framework is optimized for interaction with the ATP-binding pocket of PI3K, a characteristic shared with many kinase inhibitors.

Established Drugs:

  • Buparlisib (BKM120): An oral pan-class I PI3K inhibitor that has been extensively evaluated in clinical trials for various solid tumors, including breast cancer.[2]

  • Pictilisib (GDC-0941): A potent pan-inhibitor of class I PI3K isoforms that has also been investigated in numerous clinical studies.[3]

  • Alpelisib (BYL719): The first FDA-approved PI3K inhibitor, specifically targeting the p110α isoform of PI3K, for use in combination with fulvestrant for patients with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[4]

  • Everolimus: An mTOR inhibitor that has found its place in the treatment of certain breast cancers, often in combination with endocrine therapy.[5]

Mechanism of Action: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including a significant proportion of breast cancers.

Compound 17p, along with Buparlisib, Pictilisib, and Alpelisib, exerts its primary effect by inhibiting one or more isoforms of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Everolimus acts further down the cascade, directly inhibiting the mTORC1 complex.

PI3K_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound_17p Compound 17p Compound_17p->PI3K Buparlisib Buparlisib Buparlisib->PI3K Pictilisib Pictilisib Pictilisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative In Vitro Efficacy

The following tables summarize the inhibitory activities of Compound 17p and the established drugs against various PI3K isoforms and a panel of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical Potency: PI3K Isoform Inhibition
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Compound 17p 31.8 ± 4.1 [1]-15.4 ± 1.9 [1]-
Buparlisib (BKM120)52[6]166[6]116[6]262[6]
Pictilisib (GDC-0941)3[7]33[7]3[7]75[7]
Alpelisib (BYL719)5[8]>1000[8]>1000[8]>1000[8]

Note: Data for all isoforms were not available for all compounds in the reviewed literature.

Antiproliferative Activity: Breast Cancer Cell Lines
Cell LineReceptor StatusPIK3CA StatusCompound 17p (IC50, µM)Buparlisib (IC50, µM)Pictilisib (IC50, µM)Alpelisib (IC50, µM)Everolimus (IC50, µM)
MCF-7 ER+/PR+/HER2-Mutant (E545K)Slightly weaker than BKM-120[1]~0.1 - 0.7[9]7.14[10]0.225[11]9.95[12]
T47D ER+/PR+/HER2-Mutant (H1047R)---3.055[11]6.52[12]
MDA-MB-231 TNBCWild-Type--19.57[10]-27.40[12]
MDA-MB-468 TNBCWild-Type-----
BT-474 ER+/PR+/HER2+Mutant (K111N)----0.21[12]

TNBC: Triple-Negative Breast Cancer. Note: A direct head-to-head comparison of all compounds in the same study is not available; data is compiled from multiple sources and "slightly weaker than BKM-120" is a qualitative description from the source.[1]

Safety and Tolerability Profile

A crucial aspect of drug development is the safety profile of a compound. While preclinical safety data for Compound 17p is limited to in vitro assessments showing good safety in the Ames and hERG tests[1], the established drugs have undergone extensive clinical evaluation.

  • Buparlisib (BKM120): Common adverse events include hyperglycemia, fatigue, nausea, and diarrhea. More serious but less common side effects can include mood disorders such as anxiety and depression.[13][14]

  • Pictilisib (GDC-0941): The safety profile is characterized by gastrointestinal and dermatologic toxicities, including diarrhea, nausea, and rash.[15][16]

  • Alpelisib (BYL719): The most frequently reported adverse reactions are hyperglycemia, diarrhea, rash, and nausea.[17][18] Due to the risk of hyperglycemia, monitoring of blood glucose is essential.

  • Everolimus: Common side effects include stomatitis (mouth sores), rash, fatigue, and diarrhea. It can also increase the risk of infections.[19][20]

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Activity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K isoforms.

PI3K_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PI3K enzyme - Kinase buffer - ATP - PIP2 substrate - Test compound dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate PI3K Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP and PIP2) Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temp. Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Product (PIP3) Incubate_Reaction->Stop_Reaction Analyze_Data Analyze Data & Calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro PI3K kinase activity assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer. Prepare solutions of recombinant PI3K enzyme, ATP, and the lipid substrate PIP2 in kinase buffer.

  • Enzyme-Inhibitor Incubation: Add the diluted test compound to the wells of a microplate. Add the PI3K enzyme solution and incubate to allow for binding.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and PIP2 substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of the product (PIP3) formed. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (Cell Adherence) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Test Compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Plate breast cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Compound 17p, a novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, demonstrates promising in vitro activity as a PI3K inhibitor, with notable potency against the PI3Kα and PI3Kδ isoforms.[1] Its biochemical potency appears comparable to the established pan-PI3K inhibitor Buparlisib. While direct, comprehensive comparative data against a wide panel of breast cancer cell lines is still emerging, initial findings suggest it is a promising candidate for further preclinical and clinical development.

The established drugs, particularly the FDA-approved Alpelisib, have paved the way for targeting the PI3K pathway in breast cancer. However, the therapeutic window for these agents can be narrow, with notable side effects such as hyperglycemia and rash. The development of new agents like Compound 17p with potentially improved efficacy, selectivity, or safety profiles is therefore of high interest.

Future studies should focus on a head-to-head comparison of Compound 17p against Alpelisib in PIK3CA-mutant breast cancer cell lines, as well as in vivo efficacy and safety studies. Elucidating its full kinase selectivity profile will also be crucial in predicting its therapeutic index and potential off-target effects. The journey from a promising preclinical compound to a clinically effective drug is long, but the initial data for Compound 17p warrants continued investigation.

References

  • VIJOICE® (alpelisib) tablets | HCP. [Link]

  • CUREtoday.com. Early Phase Study Finds PI3K Inhibitor Pictilisib Helps a Subset of Advanced Breast Cancer Patients. [Link]

  • Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC. [Link]

  • Optimizing the Safety Profile of Everolimus by Delayed Initiation in De Novo Heart Transplant Recipients: Results of the Prospective Randomized Study EVERHEART - PMC. [Link]

  • Safety profile and treatment response of everolimus in different solid tumors: an observational study - PubMed. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals. [Link]

  • PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer - PMC - NIH. [Link]

  • Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - ResearchGate. [Link]

  • Everolimus: MedlinePlus Drug Information. [Link]

  • Preclinical evaluation of a 18 F-labeled phosphatidylinositol 3-kinase inhibitor for breast cancer imaging - Journal of Nuclear Medicine. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC. [Link]

  • Safety & Adverse Reactions | PIQRAY® (alpelisib) tablets | HCP. [Link]

  • Full article: SHOC2 mediates the drug-resistance of triple-negative breast cancer cells to everolimus - Taylor & Francis. [Link]

  • Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - ResearchGate. [Link]

  • A Phase I Dose‐Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors - PMC. [Link]

  • Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed. [Link]

  • Benefits versus risk profile of buparlisib for the treatment of breast cancer - Taylor & Francis. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors - King's College London. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed. [Link]

  • Afinitor, INN-everolimus - EMA. [Link]

  • Alpelisib-related adverse events: The FDA Adverse Event Reporting System Database (FAERS) pharmacovigilance study - PMC - PubMed Central. [Link]

  • Benefit Mixed with Caution for Buparlisib | Cancer Discovery - AACR Journals. [Link]

  • Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed. [Link]

  • Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC. [Link]

  • Piqray - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Everolimus (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines.... - ResearchGate. [Link]

  • Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: A phase 2, open-label, single-arm study - MD Anderson Cancer Center. [Link]

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Ka-Specific Inhibitor, with Letrozole in ER /HER2 Metastatic Breast Cancer. [Link]

  • Safety and efficacy of buparlisib (BKM120) and chemotherapy in advanced, squamous non-small cell lung cancer (sqNSCLC): Results from the phase Ib/II BASALT-2 and BASALT-3 studies. | Journal of Clinical Oncology - ASCO Publications. [Link]

  • Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One - Research journals. [Link]

  • After Two Decades, Potential New Standard of Care for Early-Stage Breast Cancer Emerges. [Link]

  • Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed. [Link]

  • Alpelisib EU Safety Risk Management Plan - EMA. [Link]

  • Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC. [Link]

  • Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC. [Link]

  • Original article: ANTI-TUMOR EFFECTS OF LOW-DOSE METRONOMIC VINORELBINE IN COMBINATION WITH ALPELISIB IN BREAST CANCER CELLS. [Link]

  • GDC-0941 reduced cell survival rate and p-AKT expression level, and the... - ResearchGate. [Link]

  • Novel Treatment Combination Improves Progression-Free Survival in Metastatic, Estrogen-Receptor-Positive HER-2-Negative Breast Cancer. [Link]

  • New Drug Combination Improves Survival for ER+, HER2- Breast Cancer. [Link]

  • Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC. [Link]

Sources

Comparative Guide: Pyrimidine-Based Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold represents one of the most privileged structures in kinase inhibitor design, primarily due to its ability to mimic the adenine ring of ATP.[1] This guide provides a technical comparison of pyrimidine-based inhibitors against alternative scaffolds (primarily quinazolines and purines), focusing on structural advantages, selectivity profiles, and resistance mechanisms.

We analyze the transition from first-generation quinazoline inhibitors to third-generation pyrimidine-based covalent inhibitors, supported by experimental data and validated screening protocols.

Structural & Mechanistic Analysis
The Pyrimidine Advantage

The pyrimidine ring (1,3-diazine) serves as a bioisostere of the purine core found in ATP. Its success in drug discovery stems from two key factors:

  • Hinge Region Binding: The nitrogen atoms at positions 1 and 3 can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Met793 in EGFR), mimicking the hydrogen bonding pattern of adenine.

  • Tunable Substitution Vectors: Unlike the bulkier quinazoline scaffold, the pyrimidine core allows for flexible substitution at the C2, C4, and C6 positions. This enables the attachment of "warheads" (e.g., acrylamides) for covalent bonding without significant steric clash in the ATP pocket.

Comparison: Pyrimidine vs. Quinazoline
FeatureQuinazoline Scaffold (e.g., Gefitinib)Pyrimidine Scaffold (e.g., Osimertinib)
Binding Mode Type I (Reversible): Competes directly with ATP in the active conformation.Type VI (Covalent): Often designed to bind covalently to a cysteine residue (e.g., Cys797).
Steric Profile Rigid, bicyclic core. High affinity but limited flexibility to accommodate mutations.Monocyclic core (often fused). Lower molecular weight allows better fit in mutated pockets (e.g., T790M).
Resistance Susceptible to "Gatekeeper" mutations (T790M) which increase ATP affinity and sterically hinder the inhibitor.[2]Designed to overcome Gatekeeper mutations by utilizing alternative binding pockets and covalent locking.
Comparative Case Study: EGFR Inhibitors

The evolution of EGFR inhibitors provides the clearest data on the performance differential between quinazoline and pyrimidine scaffolds.

Product A: Osimertinib (Pyrimidine-based)
  • Class: 3rd Generation Irreversible Inhibitor.[2][3]

  • Mechanism: Mono-anilino-pyrimidine core. Forms a covalent bond with Cys797 via an acrylamide warhead.

  • Target: EGFR sensitizing mutations (L858R, Exon 19 del) AND resistance mutation (T790M).[2]

Product B: Gefitinib (Quinazoline-based)
  • Class: 1st Generation Reversible Inhibitor.[2][3]

  • Mechanism: 4-anilino-quinazoline. Reversible ATP competitive binding.

  • Target: EGFR sensitizing mutations only. Ineffective against T790M.

Experimental Performance Data

The following table summarizes IC50 values (nM) from biochemical kinase assays, demonstrating the selectivity shift.

Target VariantGefitinib (Quinazoline) IC50 [nM]Osimertinib (Pyrimidine) IC50 [nM]Performance Insight
EGFR (L858R) 0.4 - 0.6~ 12Both are potent against the primary oncogenic driver.
EGFR (L858R/T790M) > 4,000 ~ 13 Critical Differentiator: The pyrimidine scaffold maintains potency against the resistance mutation where the quinazoline fails.
EGFR (Wild Type) ~ 1.0~ 400Selectivity: Osimertinib spares the Wild Type receptor better than Gefitinib, reducing skin/GI toxicity.

Data Source: Aggregated from preclinical profiling (Cross et al., 2014; Finlay et al., 2014).

Visualization: Mechanism of Action Comparison[3][4][5]

EGFR_Inhibitor_Mechanism cluster_0 Quinazoline (Gefitinib) cluster_1 Pyrimidine (Osimertinib) Q_Bind Reversible Binding (ATP Competition) Q_Res T790M Mutation (Steric Hindrance) Q_Bind->Q_Res Blocked by Q_Outcome Loss of Potency Q_Res->Q_Outcome P_Bind Covalent Binding (Cys797) P_Select T790M Mutation (Accommodated) P_Bind->P_Select Bypasses P_Outcome Sustained Potency P_Select->P_Outcome Kinase EGFR Kinase Domain Kinase->Q_Bind Kinase->P_Bind

Caption: Comparative binding logic of Quinazoline vs. Pyrimidine scaffolds against EGFR T790M mutations.

Experimental Protocol: TR-FRET Kinase Profiling
Objective

Determine the IC50 of a pyrimidine-based inhibitor against a specific kinase (e.g., EGFR T790M).

Reagents & Equipment
  • Kinase: Recombinant human EGFR (T790M).

  • Substrate: ULight™-labeled poly-GT (or specific peptide substrate).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • ATP: Ultra-pure (Km concentration specific to the kinase).

  • Inhibitor: Serial dilutions of test compound in DMSO.

  • Reader: Multi-mode plate reader capable of TR-FRET (Excitation: 320nm, Emission: 615nm/665nm).

Step-by-Step Methodology

1. Compound Preparation (The "Source Plate")

  • Prepare a 10mM stock of the pyrimidine inhibitor in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Expert Tip: Ensure the final DMSO concentration in the assay well does not exceed 1% (usually 0.5-1%), as high DMSO can inhibit kinase activity or quench FRET signals.

2. Kinase Reaction Setup (384-well Low Volume Plate)

  • Step A: Add 2.5 µL of 4X Inhibitor solution to the well.

  • Step B: Add 2.5 µL of 4X Kinase solution.

    • Pre-Incubation: Incubate kinase and inhibitor for 15 minutes at Room Temperature (RT). This is critical for Type II or covalent inhibitors (like Osimertinib) to establish equilibrium or covalent bond formation.

  • Step C: Add 5 µL of 2X ATP/Substrate mix to initiate the reaction.[4]

    • Validation: Include "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) controls on every plate.

3. Reaction Incubation

  • Seal plate and incubate for 60 minutes at RT.

  • Note: Do not shake vigorously; gentle tapping is sufficient.

4. Detection Step

  • Add 10 µL of 2X Detection Mix (Eu-Antibody + EDTA).[4]

  • Mechanism:[3] EDTA chelates Magnesium, stopping the kinase reaction. The Eu-Antibody binds to the phosphorylated substrate.

  • Incubate for 60 minutes at RT (protect from light).

5. Data Acquisition & Analysis

  • Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

  • Calculate the Ratio:

    
    .
    
  • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[4]

Self-Validating the System
  • Z-Prime (Z'): Must be > 0.5. If Z' < 0.5, check for pipetting errors or degraded ATP.

  • Reference Standard: Always run a known inhibitor (e.g., Staurosporine) alongside. If the IC50 shifts >3-fold from historical mean, invalidate the run.

Visualization: TR-FRET Workflow

TR_FRET_Workflow cluster_QC Quality Control Gates Step1 1. Pre-Incubation (Kinase + Inhibitor) 15 mins Step2 2. Reaction Initiation (+ ATP/Substrate) 60 mins Step1->Step2 Equilibrium Binding QC1 DMSO < 1% Step1->QC1 Step3 3. Stop & Detect (+ EDTA/Eu-Ab) 60 mins Step2->Step3 Phosphorylation Step4 4. Read & Analyze (Ratio 665/615nm) Step3->Step4 FRET Signal Generation QC2 Z' Factor > 0.5 Step4->QC2

Caption: Step-by-step TR-FRET kinase assay workflow with critical Quality Control gates.

References
  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery.

  • Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Activity Assay Protocol." ThermoFisher.com.

  • BenchChem. "A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery." BenchChem.com.

  • Tan, C. S., et al. (2018). "Third-generation EGFR TKIs: current data and future directions." Molecular Cancer.

Sources

Comparative Guide: Benchmarking 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Defined

In the landscape of kinase inhibition, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is not merely a compound; it is a foundational pharmacophore . This structural motif serves as the "warhead" for a generation of potent Class I PI3K and dual PI3K/mTOR inhibitors, including the clinical stage drug Buparlisib (NVP-BKM120) .

While the unsubstituted core (CAS 78318-43-1, typically 4-amino substituted) exhibits modest baseline activity, its value lies in its derivatization. This guide benchmarks the potency of this scaffold against industry standards (LY294002, Wortmannin) and optimized clinical candidates, demonstrating why this specific pyrimidine-nitrile arrangement is superior for achieving nanomolar potency and isoform selectivity.

Mechanism of Action & Structural Logic

The potency of this compound stems from its precise binding mode within the ATP-binding pocket of the PI3K catalytic subunit (p110).

  • The Hinge Binder (Morpholine): The oxygen atom of the morpholine ring forms a critical hydrogen bond with the hinge region residue (specifically Val851 in PI3K

    
    ). This interaction mimics the adenine ring of ATP.
    
  • The Scaffold (Pyrimidine): The pyrimidine ring positions the morpholine correctly and provides a vector for substitution at the C-4 and C-6 positions to fill the hydrophobic affinity pockets.

  • The Selectivity Filter (5-Carbonitrile): The electron-withdrawing cyano group (-CN) at position 5 modulates the pKa of the pyrimidine ring, enhancing metabolic stability and often improving selectivity over other kinases compared to a carboxylic acid or amide group.

Pathway Visualization: PI3K/mTOR Signaling Blockade

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Morpholino-Pyrimidine Scaffold Inhibitor->PI3K Competes with ATP (IC50 < 50 nM)

Figure 1: The Morpholino-Pyrimidine scaffold intercepts the signaling cascade at the PI3K node, preventing the conversion of PIP2 to PIP3 and silencing downstream AKT/mTOR signaling.

Benchmarking Data: Scaffold vs. Competitors

To objectively evaluate the product, we compare the Optimized Derivative (NVP-BKM120) —which utilizes the this compound core—against historical standards.

Table 1: Comparative Potency (IC50 Values)
Compound ClassRepresentative MoleculeTarget SpecificityPI3K

IC50 (nM)
PI3K

IC50 (nM)
Stability/Toxicity Profile
Optimized Scaffold NVP-BKM120 (Buparlisib) Pan-Class I PI3K~44 nM ~116 nM High metabolic stability; reversible inhibition.
Novel Derivative Compound 17p Dual PI3K/mTOR~32 nM ~15 nM Superior isoform selectivity; high oral bioavailability.
Competitor (Gen 1) LY294002 Pan-PI3K (Broad)~1,400 nM~1,000 nMHigh Toxicity: Off-target effects on casein kinase 2 (CK2); unstable in vivo.
Competitor (Gen 1) Wortmannin Pan-PI3K~4 nM~4 nMIrreversible: Covalent binder; poor stability (minutes in plasma).
Competitor (Gen 2) ZSTK474 Pan-Class I PI3K~37 nM~16 nMGood potency; Triazine core (structurally similar to Pyrimidine).

Analysis:

  • Potency: Derivatives of the this compound scaffold (like BKM120 and 17p) achieve double-digit nanomolar potency, comparable to ZSTK474 and vastly superior to LY294002 (30-fold improvement).

  • Selectivity: Unlike Wortmannin, which covalently modifies the enzyme and lacks selectivity, the pyrimidine-carbonitrile core allows for reversible, tunable inhibition.

  • The "Nitrile" Advantage: The 5-CN group specifically improves the metabolic half-life compared to 5-H or 5-phenyl analogs found in earlier generation inhibitors.

Validated Experimental Protocols

To replicate these benchmarking results, use the following self-validating protocols. These workflows ensure that observed potency is due to specific kinase inhibition and not assay artifacts.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Standard for measuring IC50 against recombinant PI3K isoforms.

  • Reagent Prep: Prepare 2.5x PI3K

    
     enzyme solution (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
    
  • Substrate Prep: Prepare 2.5x PIP2:PS lipid substrate (50 µM) + ATP (25 µM).

  • Compound Dosing:

    • Dissolve this compound derivative in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points) starting at 10 µM.

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme solution. Incubate 15 min at RT (allows inhibitor to bind hinge).

    • Add 4 µL Substrate/ATP mix to initiate.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase).
    • Read Luminescence.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., PI-103) must fall within 2-fold of historical IC50.

Protocol B: Cellular Selectivity Workflow

Distinguishes on-target efficacy from general cytotoxicity.

Experimental_Workflow cluster_Assays Parallel Readouts Step1 Cell Seeding (A2780 or U87MG) Step2 Compound Treatment (72h Incubation) Step1->Step2 Assay1 CellTiter-Glo (ATP/Viability) Step2->Assay1 Assay2 Western Blot (p-AKT S473) Step2->Assay2 Analysis Calculate GI50 & EC50 Assay1->Analysis Assay2->Analysis

Figure 2: Dual-readout workflow. A true PI3K inhibitor must reduce p-AKT levels (Western Blot) at the same concentration it reduces viability (CellTiter-Glo).

References & Grounding
  • Design and synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.

    • Source: Frontiers in Pharmacology / NIH PubMed Central.

    • Relevance: Establishes the SAR (Structure-Activity Relationship) of the scaffold, identifying Compound 17p and comparing it to BKM120.

    • Link:

  • Identification of NVP-BKM120 (Buparlisib).

    • Source: Clinical Cancer Research / PubMed.

    • Relevance: Defines the clinical standard for this pharmacophore class, providing baseline IC50 values (44 nM for PI3K

      
      ).
      
    • Link:

  • LY294002 Comparison and Limitations.

    • Source: Journal of Pharmacology and Experimental Therapeutics.

    • Relevance: Documents the off-target effects and lower potency of early-generation inhibitors compared to the morpholino-pyrimidine class.

    • Link:

  • ZSTK474: A Comparative Triazine Inhibitor.

    • Source: National Institutes of Health (NIH).

    • Relevance: Provides a benchmark for bis-morpholino structures (Triazine vs. Pyrimidine core).

    • Link:

Head-to-Head Comparison of Morpholinopyrimidine Analogs: Benchmarking PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The morpholinopyrimidine scaffold is a privileged pharmacophore in modern targeted oncology. Its dominance stems from a highly specific structural interaction: the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor for the backbone amide of the Val851 residue within the hinge region of Phosphoinositide 3-kinases (PI3K) [1]. By utilizing the pyrimidine core as a rigid geometric scaffold, medicinal chemists have successfully oriented additional functional groups to achieve pan-PI3K inhibition, dual PI3K/mTOR inhibition, and even multi-target epigenetic modulation.

As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct classes of morpholinopyrimidine analogs. We will analyze their biochemical performance, dissect the causality behind their structural evolution, and provide self-validating experimental workflows for their preclinical evaluation.

The Contenders: Structural Rationale & Evolution

To understand the performance of these analogs, we must first analyze the causality behind their structural design. We are comparing three distinct evolutionary stages of the morpholinopyrimidine class:

  • Buparlisib (NVP-BKM120) - The Clinical Benchmark: A 2,6-dimorpholinopyrimidine derivative. The dual morpholine rings ensure high solubility and potent pan-Class I PI3K inhibition. However, its lack of direct mTOR inhibition can lead to feedback activation of the Akt pathway [1].

  • Compound 12b (Morpholinopyrimidine-5-carbonitrile) - The Dual Inhibitor: A novel analog integrating a 5-carbonitrile group and a hydrazinyl spacer. This modification extends the molecule into the mTOR catalytic cleft, achieving dual PI3K/mTOR inhibition to overcome the resistance mechanisms seen with pure PI3K inhibitors [2].

  • Fimepinostat (CUDC-907) - The Multi-Target Hybrid: A revolutionary design that fuses the morpholinopyrimidine core with a hydroxamic acid moiety. This allows the molecule to simultaneously anchor into the PI3K hinge region and chelate the zinc ion in the catalytic site of Histone Deacetylases (HDACs), effectively shutting down both kinase signaling and epigenetic tumor survival pathways [3].

Quantitative Performance Benchmarking

The following table synthesizes the in vitro enzymatic and cellular performance of these three analogs. Data reflects the


 values required to inhibit specific kinase isoforms and cellular proliferation.
CompoundPrimary Target(s)PI3K


PI3K


mTOR

HDAC1

Cellular Efficacy (Most Sensitive Line)
Buparlisib Pan-PI3K52 nM166 nM> 5000 nMN/A~0.5 - 1.5

M (A2780 Ovarian)
Compound 12b PI3K / mTOR170 nM130 nM830 nMN/A0.10

M (SR Leukemia)
Fimepinostat PI3K / HDAC19 nM54 nM> 1000 nM1.7 nM0.02

M (Daudi Lymphoma)

Note: Variance in cellular efficacy is highly dependent on the genetic background of the cell line (e.g., PIK3CA mutations vs. PTEN loss).

Mechanistic Pathway & Intervention Nodes

To contextualize the data, we must visualize how these analogs disrupt the signaling cascade. Pure PI3K inhibitors (like Buparlisib) block the conversion of PIP2 to PIP3. However, dual inhibitors (like Compound 12b) provide a secondary blockade at the mTORC1/mTORC2 complexes, preventing the paradoxical hyperactivation of Akt often triggered by mTORC1 inhibition.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Cell Survival mTOR->Proliferation Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Fimepinostat Fimepinostat (PI3K/HDAC) Fimepinostat->PI3K Comp12b Compound 12b (PI3K/mTOR) Comp12b->PI3K Comp12b->mTOR

Figure 1: PI3K/Akt/mTOR signaling cascade and the targeted intervention nodes of morpholinopyrimidine analogs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel morpholinopyrimidine analogs cannot rely on a single assay. The following protocols are designed as a self-validating system: biochemical affinity must be corroborated by cellular target engagement.

Protocol A: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality: We utilize the luminescent ADP-Glo assay rather than radioactive


-ATP assays. Because PI3K uses lipid substrates (PIP2) which are difficult to standardize in micellar formats, measuring the universal byproduct (ADP) ensures that 

values are strictly dependent on the inhibitor's affinity for the ATP-binding pocket, not the lipid presentation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM

    
    , 0.01% Tween-20).
    
  • Enzyme/Substrate Mix: Dilute recombinant PI3K

    
     (or 
    
    
    
    ) to 2 nM. Add 10
    
    
    M PIP2 substrate.
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the morpholinopyrimidine analogs in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration 1%).

  • Internal Validation Control: Include Buparlisib as a positive control plate standard, and a no-enzyme well as the baseline (0% activity) control.

  • Reaction Initiation: Add 5

    
    L of the Enzyme/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.
    
  • ATP Addition: Initiate the kinase reaction by adding 5

    
    L of 25 
    
    
    
    M ATP. Incubate for 60 minutes.
  • Signal Generation: Add 10

    
    L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 
    
    
    
    L of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (incubate 30 mins).
  • Data Analysis: Read luminescence. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Cellular Target Engagement (Phospho-Akt S473 Western Blot)

Causality: Measuring total Akt is insufficient. We specifically probe for Phospho-Akt at Serine 473 (S473) rather than Threonine 308 (T308). While T308 is phosphorylated by PDK1 (downstream of PI3K), S473 is phosphorylated directly by mTORC2. Therefore, probing S473 provides a definitive, self-validating readout: a dual PI3K/mTOR inhibitor (like Compound 12b) will abolish the S473 signal entirely, whereas a pure PI3K inhibitor may leave residual S473 phosphorylation due to mTORC2 feedback loops.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed SR Leukemia or A2780 cells at

    
     cells/well in 6-well plates. Incubate overnight. Treat with compounds at 0.1X, 1X, and 10X their biochemical 
    
    
    
    for 2 hours.
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (critical to prevent rapid dephosphorylation of Akt during extraction).

  • Protein Quantification: Normalize protein concentrations to 20

    
    g per lane using a BCA assay.
    
  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA in TBST for 1 hour.

    • Primary Antibodies: Probe overnight at 4°C with anti-p-Akt (S473) (1:1000), anti-Total Akt (1:1000), and anti-GAPDH (1:5000) as the loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify densitometry. The ratio of p-Akt to Total Akt confirms true target engagement.

Workflow Comp Morpholinopyrimidine Library Kinase In Vitro Kinase Assay (ADP-Glo) Comp->Kinase Cell Cellular Phosphorylation (p-Akt S473 / p-S6) Kinase->Cell Apoptosis Apoptosis & Cell Cycle (Annexin V / PI) Cell->Apoptosis InVivo Xenograft Efficacy (Tumor Volume) Apoptosis->InVivo

Figure 2: Standardized validation workflow for evaluating novel morpholinopyrimidine PI3K inhibitors.

Conclusion

The head-to-head comparison reveals that while Buparlisib remains the foundational benchmark for morpholinopyrimidine-based PI3K inhibition, the scaffold's true potential lies in its modularity. By extending the pharmacophore to engage mTOR (Compound 12b) or HDAC (Fimepinostat), researchers can effectively bypass the compensatory survival pathways that plague first-generation inhibitors. When evaluating these compounds, utilizing substrate-independent biochemical assays paired with specific downstream phosphorylation readouts (p-Akt S473) is non-negotiable for establishing definitive structure-activity relationships.

References

  • Title: Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Source: Clinical Cancer Research, 2012. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: RSC Medicinal Chemistry, 2024. URL: [Link]

  • Title: Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Source: International Journal of Molecular Sciences, 2024. URL: [Link]

Publish Comparison Guide: Validating the Molecular Target of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile , a critical pharmacophore scaffold used in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors.

While often utilized as a core building block or fragment in drug discovery (e.g., in the synthesis of Buparlisib/BKM120 analogs), this molecular structure targets the ATP-binding pocket of lipid kinases. The validation protocols below are designed to confirm its activity, selectivity, and cellular target engagement.

Part 1: Executive Summary & Mechanism of Action

Primary Molecular Target: Class I Phosphoinositide 3-kinases (PI3K


).
Mechanism Class:  ATP-Competitive Inhibitor (Type I).
Chemical Role:  The morpholine oxygen  acts as a critical hydrogen bond acceptor, interacting with the hinge region amino acids (specifically Val851  in PI3K

) within the kinase ATP-binding pocket. The pyrimidine ring scaffolds the molecule within the adenine-binding cleft.
Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of targeting PI3K with this scaffold, specifically blocking the conversion of PIP2 to PIP3 and silencing the AKT/mTOR survival axis.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) (p110/p85 complex) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Compound 2-(4-Morpholinyl)-5- pyrimidinecarbonitrile Compound->PI3K Inhibits (ATP Competition) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Induced) AKT->Apoptosis Inhibits S6K S6K mTOR->S6K Phosphorylates Proliferation Cell Proliferation (Blocked) S6K->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling cascade.[1][2][3][4][5][6][7] The compound inhibits PI3K, preventing PIP3 generation and blocking downstream survival signaling.

Part 2: Comparative Analysis

To validate the performance of this compound (often derivatized at the 4-position for maximal potency), it must be benchmarked against established PI3K inhibitors.

Table 1: Comparative Performance Metrics (In Vitro)
FeatureThis compound Core Buparlisib (BKM120) Alpelisib (BYL719) Wortmannin
Primary Target Pan-PI3K (Scaffold)Pan-PI3K (Class I)PI3K

(Selective)
Pan-PI3K (Irreversible)
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitiveCovalent (Lys802)
IC50 (PI3K

)

50–500 nM (Derivative dependent)
52 nM4.6 nM2–5 nM
Selectivity Moderate (Requires optimization)Moderate (Hits all isoforms)High (Mutant selective)Low (Hits mTOR/DNA-PK)
Stability High (Metabolically stable core)Moderate (BBB penetrant)HighLow (Unstable in media)
Application Lead Optimization / FBDD Clinical OncologyClinical OncologyChemical Probe Only

Expert Insight: The "this compound" structure is rarely used as a monotherapy drug in its fragment form. Instead, it serves as the pharmacophore anchor . For validation, you are likely testing a derivative (e.g., a 2,4-dimorpholino analog). If testing the fragment alone, expect lower potency (micromolar range) compared to the nanomolar potency of fully optimized drugs like BKM120.

Part 3: Validation Protocols

To scientifically validate this molecule as a PI3K inhibitor, you must demonstrate biochemical inhibition , cellular target engagement , and pathway modulation .

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of the compound against recombinant PI3K isoforms.

  • Reagent Prep: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Enzyme Mix: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 4 ng/µL.
  • Substrate: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM).

  • Reaction:

    • Add 2 µL compound (serially diluted in DMSO).

    • Add 4 µL Enzyme Mix. Incubate 15 min at RT (allows compound to bind hinge region).

    • Add 4 µL Substrate/ATP mix to initiate.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).
    
  • Read: Measure luminescence. Plot dose-response curve to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the PI3K pathway in intact cells.

  • Cell Culture: Seed PI3K-driven cancer cells (e.g., MCF-7 or PC-3 ) at

    
     cells/well.
    
  • Starvation: Serum-starve cells overnight to reduce basal pathway noise.

  • Treatment: Treat with compound (0.1, 1, 10 µM) for 2 hours. Include BKM120 (1 µM) as a positive control and DMSO as negative.

  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 min to activate PI3K.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Probe for:

    • p-AKT (Thr308): Direct readout of PDK1/PI3K activity.

    • p-AKT (Ser473): Readout of mTORC2/PI3K activity.

    • Total AKT: Loading control.

    • p-S6 (Ser235/236): Downstream mTOR readout.

  • Validation Criteria: A valid PI3K inhibitor must dose-dependently reduce p-AKT (T308) signal without affecting Total AKT levels.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of the compound to the PI3K protein in living cells.

  • Treatment: Treat cells with 10 µM compound or DMSO for 1 hour.

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individually to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Analysis: Run supernatant on SDS-PAGE/Western Blot. Probe for PI3K p110

    
    .
    
  • Result: The compound should stabilize the protein, causing the "melting curve" (soluble protein vs. temperature) to shift to the right (higher temperature) compared to DMSO control.

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the target, from biochemical verification to cellular confirmation.

Validation_Workflow Start Compound Acquisition Biochem Biochemical Assay (ADP-Glo) Start->Biochem Step 1: Potency Selectivity Selectivity Panel (mTOR, DNA-PK) Biochem->Selectivity Step 2: Specificity Cellular Cellular Assay (Western Blot) Biochem->Cellular If IC50 < 1µM Validated Validated PI3K Inhibitor Selectivity->Validated Phenotypic Phenotypic Assay (Proliferation/Apoptosis) Cellular->Phenotypic Step 4: Function CETSA Target Engagement (CETSA) Cellular->CETSA Step 3: Binding Phenotypic->Validated CETSA->Validated

Caption: Step-by-step experimental workflow for validating the molecular target.

References

  • Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3K Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779. Link

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328. Link

  • Jafari, M., et al. (2014). "The structure-activity relationship of 2-morpholino-4-substituted-pyrimidine derivatives as PI3K inhibitors.
  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747. Link

  • BenchChem. "Comparative Analysis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Analogs as PI3K Inhibitors." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile, a heterocyclic compound commonly used in research and drug development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a composite assessment based on the known hazards of its primary functional groups: the morpholine ring, the pyrimidine core, and the nitrile group. It is imperative to treat this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Part 1: Hazard Assessment and Precautionary Data

The toxicological properties of this compound have not been fully investigated.[1] Therefore, a conservative approach to handling and disposal is warranted. The potential hazards are inferred from its structural components:

  • Morpholine moiety: Morpholine and its derivatives are known to be flammable liquids and can cause severe skin burns and eye damage.[2][3] They can be harmful if swallowed or inhaled and are toxic in contact with skin.[2][3]

  • Pyrimidine core: Pyrimidine-based compounds can also pose hazards, including skin and eye irritation.[4] Some pyrimidine derivatives are classified as harmful if swallowed or inhaled.[4]

  • Nitrile group (-CN): Organic nitriles are a class of compounds that can be toxic. They can release hydrogen cyanide upon hydrolysis or combustion, which is highly toxic.

Given these potential hazards, this compound should be handled as a hazardous substance.

Part 2: Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound and its waste:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory. A face shield may be necessary for larger quantities or when there is a risk of splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. For extensive handling, disposable protective clothing (e.g., Tyvek) is recommended.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if dust or aerosols are likely to be generated, or when working outside of a certified chemical fume hood.[4]

Part 3: Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (within a chemical fume hood):
  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: If it is a solid, carefully dampen the material to prevent it from becoming airborne. For liquids, use an inert absorbent material like vermiculite or sand.

  • Collection: Using non-sparking tools, carefully collect the absorbent material and the spilled substance and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Large Spills (outside a chemical fume hood):
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Emergency Contact: Contact your institution's EHS or emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.

Part 4: Step-by-Step Disposal Workflow

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. The following workflow outlines the necessary steps for the disposal of this compound.

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Disposal:
  • Waste Container Selection:

    • Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice.

    • The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated labware (pipette tips, vials, etc.) and PPE, in the designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution, such as the date of accumulation and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and secure.

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal should be carried out by a licensed hazardous waste disposal company. The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to ensure the complete destruction of the compound and to neutralize any harmful combustion byproducts.[1]

    • Complete all required hazardous waste manifests and documentation provided by your EHS office.

Part 5: References

  • Chemspace. (n.d.). 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • SBLCore. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (2025). 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information. Retrieved from [Link]

  • PubChem. (2025). 2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • The Dow Chemical Company. (2018). SAFETY DATA SHEET: BIOBAN™ P-1487 Antimicrobial Agent. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.